contracon
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
117226-02-5 |
|---|---|
分子式 |
C9H5NO2 |
同义词 |
contracon |
产品来源 |
United States |
Foundational & Exploratory
The ContraCon Decontamination Routine: A Technical Guide
The ContraCon decontamination routine is an automated, moist-heat-based method for eliminating microbial contamination within laboratory incubators. This guide provides an in-depth overview of the process, its validation, and operational protocols for researchers, scientists, and drug development professionals.
Core Principles and Parameters
The this compound routine utilizes a combination of elevated temperature and high humidity to achieve effective decontamination of internal incubator surfaces and components. This method is designed to inactivate a broad spectrum of common laboratory contaminants, including bacteria, fungi, and highly resistant bacterial spores.[1][2]
The standard parameters for the this compound decontamination cycle are:
-
Relative Humidity: >80%[3]
-
Duration: Approximately 9 hours for the decontamination phase itself, with the entire process taking up to 25 hours, including heating and cooling phases.[3][4]
This process is validated to be effective in hard-to-reach areas within the incubator, which can often be missed during manual cleaning.[1][2] All internal components, including fans and sensors, are designed to withstand the process, eliminating the need for their removal and separate autoclaving.[1]
Decontamination Workflow
The this compound routine follows a pre-programmed, multi-phase sequence to ensure effective and safe decontamination.
Caption: Logical workflow of the this compound decontamination routine.
Experimental Validation Protocols
The efficacy of the this compound routine has been validated through studies challenging the system with known resistant microorganisms.
General Efficacy Testing Methodology
A common protocol for validating the decontamination routine involves the following steps:
-
Preparation of Test Organisms: Cultures of test organisms, such as Bacillus subtilis / Bacillus atrophaeus (spore-forming bacteria) and Escherichia coli (vegetative bacteria), are prepared.[3] Spore suspensions of fungi like Aspergillus niger are also used in validation studies.[1]
-
Inoculation of Carriers: Test tubes or stainless steel carriers containing a known concentration of the microorganisms are placed at various locations within the incubator.[3] These locations are chosen to represent both easily accessible and shielded areas to ensure a thorough evaluation.[3]
-
Execution of Decontamination Cycle: The fully loaded incubator is then subjected to a standard this compound decontamination cycle (90°C, >80% RH, 9 hours).[3]
-
Post-Cycle Analysis: After the cycle, the carriers are aseptically removed and the microorganisms are recovered.[3]
-
Quantification of Survival: The recovered microorganisms are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Broth Agar for bacteria, Malt Extract Agar for fungi) and incubated.[1] The number of colony-forming units (CFUs) is then counted to determine the log reduction in viable organisms compared to control samples that did not undergo decontamination.[1][3]
Caption: Experimental workflow for validating the this compound routine.
Quantitative Efficacy Data
Validation studies have demonstrated a significant reduction in microbial load after a this compound cycle.
Table 1: Efficacy Against B. atrophaeus Spores in Cytomat™ 10 C Incubator [3]
| Position in Incubator | Bacterial Growth (Post-Cycle) |
| 18 Test Positions | No Growth |
| Positive Control | Growth |
| Negative Control | No Growth |
Table 2: Efficacy Against E. coli in Cytomat™ 10 C Incubator [3]
| Measurement | Bacterial Growth (Post-Cycle) | Δ OD (24 hr) | Colony Count (24 hr & 7 days) |
| 18 Test Positions | No Growth | Not Applicable | 0 |
| Positive Control | Growth | Positive | >300 |
| Negative Control | No Growth | Negative | 0 |
Table 3: Log Reduction of Various Microorganisms (CAMR Study) [1]
| Microorganism | Initial Average CFU per Surface | Post-ContraCon Recovery | Log Reduction |
| Aspergillus niger | 1.6 x 10⁵ | 0 | > 5.2 |
| Bacillus subtilis var. niger | 1.6 x 10⁵ | 0 | > 5.2 |
Note: A log reduction of >5 is considered sufficient to ensure decontamination from normal background levels.[1]
Standard Operating Procedure (User Guide)
The following provides a generalized procedure for initiating the this compound cycle on a compatible incubator, such as the Heracell™ 150i.[5]
-
Preparation:
-
Remove all cultures, media, and other materials from the incubator.
-
Perform a manual cleaning of the interior surfaces with a suitable disinfectant (e.g., 1:20 Chemgene followed by 70% IMS), including all shelves.[5]
-
Inspect the inner glass door for any damage that could cause it to shatter during the high-temperature cycle.[5]
-
Add the specified amount of distilled or deionized water (typically 300-350 ml) to the designated reservoir or bottom of the incubator to generate moist heat.[1][5]
-
-
Initiation:
-
Execution:
-
Completion:
-
Once the cycle is complete, the control panel will indicate its end. Press the "END" key if required.[5]
-
Remove any remaining water from the incubator.[4]
-
It is advisable to run an "auto-start" routine after decontamination to allow the temperature and gas levels to stabilize before reintroducing cell cultures.[5]
-
References
A Technical Guide to Moist Heat Decontamination in Cell Culture Incubators
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, validation, and practical application of moist heat decontamination in cell culture incubators. Maintaining a sterile environment is paramount for reliable and reproducible results in cell culture, and understanding the mechanisms and validation of decontamination cycles is critical for ensuring experimental integrity.
The Core Principle of Moist Heat Decontamination
Moist heat decontamination is a highly effective method for eliminating biological contaminants, including bacteria, fungi, and mycoplasma, from the interior of a cell culture incubator. The primary mechanism of action is the irreversible denaturation and coagulation of essential proteins and enzymes within microorganisms.
The presence of water vapor significantly enhances the efficacy of heat for sterilization. Saturated steam, under pressure, is a cornerstone of sterilization in many applications.[1][2] In the context of a CO2 incubator, a decontamination cycle typically involves elevating the internal temperature to approximately 90°C in the presence of high humidity.[2][3] This is a lower temperature than that used in autoclaves (typically 121°C or higher), but the extended exposure time compensates to achieve a significant reduction in microbial load.
The superiority of moist heat over dry heat at the same temperature lies in the efficiency of heat transfer. When moist heat encounters a cooler surface, the water vapor condenses, releasing its latent heat of vaporization. This process rapidly and uniformly heats the surfaces within the incubator, ensuring thorough penetration and a more efficient kill of microorganisms compared to dry heat, which relies on slower heat conduction.
The Moist Heat Decontamination Cycle: A Phased Approach
A typical moist heat decontamination cycle in a CO2 incubator is an automated process that consists of three distinct phases:
-
Heating Phase: The incubator's heating elements raise the internal chamber temperature to the target decontamination temperature, often around 90°C. Simultaneously, the humidity level is increased. This phase can take approximately 60 minutes.[2]
-
Soaking (Decontamination) Phase: The incubator maintains the target temperature and high humidity for a prolonged period. This is the primary phase where microbial inactivation occurs. The duration of this phase is critical for achieving the desired level of decontamination and can last for 9 hours or more.[2]
-
Cooling and Drying Phase: After the soaking phase, the incubator begins to cool down to the normal cell culture operating temperature (e.g., 37°C). A drying phase is often incorporated to remove residual moisture, preventing it from becoming a potential source for re-contamination.[4] The cooling phase can take around 4 hours.[2]
The entire decontamination cycle can take approximately 14 to 15 hours to complete.[2][3]
Quantitative Data on Decontamination Efficacy
The effectiveness of a decontamination cycle is quantified by its ability to reduce the microbial population, typically expressed as a log reduction. A 6-log reduction, which corresponds to a 99.9999% reduction in the microbial population, is a common target for sterilization processes.[3]
| Parameter | Value | Source |
| Decontamination Temperature | 90°C | [2][3] |
| Relative Humidity | ~35-60% | [2] |
| Soaking Phase Duration | 9 hours | [2] |
| Total Cycle Duration | ~14-15 hours | [2][3] |
| Log Reduction Achieved | ||
| Vegetative Bacteria | 6-log | [2] |
| Bacterial Spores | 4-log | [2] |
Note: The log reduction values can vary depending on the specific incubator model, the contaminant, and the validation protocol.
Experimental Protocols for Validation
Validation of the moist heat decontamination cycle is crucial to ensure its effectiveness and is guided by principles outlined in standards such as ISO 17665 for moist heat sterilization.[5] The validation process involves challenging the decontamination cycle with a known quantity of a highly resistant biological indicator and verifying its inactivation.
Selection of a Biological Indicator
The most commonly used biological indicator for moist heat sterilization processes is spores of Geobacillus stearothermophilus. These spores are chosen for their high resistance to heat. While most D-value data for G. stearothermophilus is at higher temperatures (e.g., 121°C or 125°C), they remain a suitable challenge for the lower temperature, longer duration cycles in incubators.
Validation Protocol: A Step-by-Step Guide
-
Preparation of Biological Indicators:
-
Obtain commercially available biological indicators (BIs), typically in the form of spore strips or suspensions, containing a certified population of G. stearothermophilus spores (e.g., 10^6 spores per carrier).
-
If using a suspension, inoculate stainless steel coupons or other representative materials from the incubator interior with a known volume of the spore suspension. Allow the coupons to dry in a sterile environment.
-
-
Placement of Biological Indicators:
-
Strategically place the BIs (spore strips or inoculated coupons) in locations throughout the incubator chamber that are considered the most difficult to decontaminate. These "cold spots" are typically identified through temperature mapping studies during the incubator's operational qualification (OQ).
-
Common locations include the corners of the chamber, behind shelving, and near the door. Place BIs on the top, middle, and bottom shelves.[2]
-
-
Execution of the Decontamination Cycle:
-
Run the moist heat decontamination cycle according to the manufacturer's instructions.
-
-
Retrieval and Analysis of Biological Indicators:
-
After the cycle is complete, aseptically retrieve the BIs.
-
Transfer each BI to a tube of sterile growth medium (e.g., Tryptic Soy Broth).
-
Include a positive control BI that was not exposed to the decontamination cycle and a negative control (a tube of sterile medium).
-
Incubate the tubes at the appropriate temperature for G. stearothermophilus (typically 55-60°C) for a specified period (e.g., 7 days).
-
-
Interpretation of Results:
-
Observe the tubes for signs of microbial growth (turbidity).
-
The positive control should show growth.
-
The negative control should show no growth.
-
The BIs exposed to the decontamination cycle should show no growth. Growth in any of these tubes indicates a failure of the decontamination cycle.
-
-
Documentation:
-
Record all aspects of the validation process, including the type and lot number of the BIs, their placement, the cycle parameters, and the results of the incubation.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Principle of Moist Heat Microbial Inactivation.
Experimental Workflows
Caption: Phases of a Moist Heat Decontamination Cycle.
Caption: Workflow for Decontamination Cycle Validation.
Addressing Common Contaminants
Cell culture laboratories are susceptible to contamination from various sources. Understanding the nature of these contaminants is essential for effective control.
-
Bacteria and Fungi: These are common contaminants that can be introduced through the air, on non-sterile equipment, or from personnel. Most vegetative bacteria and fungi are readily inactivated by a 90°C moist heat cycle.
-
Bacterial Spores: Spores are a dormant, highly resistant form of bacteria. While more resilient than their vegetative counterparts, a validated moist heat cycle can achieve a significant reduction in spore viability.[2]
-
Mycoplasma: Mycoplasma are a particularly insidious type of bacteria that lack a cell wall, making them resistant to many common antibiotics.[6] They are also very small, allowing them to pass through some sterilization filters.[6][7] Their presence can significantly alter cell physiology and metabolism, leading to unreliable experimental results.[7] Moist heat decontamination is an effective method for eliminating mycoplasma from an incubator.
Conclusion
Moist heat decontamination is a robust and reliable method for maintaining a sterile environment within a cell culture incubator. A thorough understanding of the principles of moist heat inactivation, the phases of the decontamination cycle, and the importance of rigorous validation is essential for all personnel involved in cell culture. By implementing a validated moist heat decontamination protocol, researchers, scientists, and drug development professionals can significantly reduce the risk of contamination, thereby ensuring the integrity and reproducibility of their work.
References
- 1. aresscientific.com [aresscientific.com]
- 2. escolifesciences.com [escolifesciences.com]
- 3. escolifesciences.com [escolifesciences.com]
- 4. Inactivation of Geobacillus stearothermophilus Spores by High-Pressure Carbon Dioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Mycoplasma & Decontamination - ITW Reagents [itwreagents.com]
- 7. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Thermo Scientific ContraCon Technology: A Technical Guide to Automated Decontamination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Thermo Scientific's ContraCon technology, an automated decontamination solution integrated into their CO2 incubators. This document details the core principles of the technology, presents quantitative data on its efficacy, outlines experimental protocols from validation studies, and provides visual representations of the decontamination workflow.
Core Principles of this compound Technology
Thermo Scientific this compound technology is a user-activated, automated decontamination routine that utilizes 90°C moist heat to effectively eliminate bacteria, fungi, and even resistant spores from the interior of a CO2 incubator.[1][2] This process is designed to provide a high level of sterility without the need for manual cleaning with harsh chemicals or the disassembly of the incubator.
The core mechanism of action relies on the synergistic effect of elevated temperature and high humidity. The moist heat is more effective at penetrating and killing microorganisms than dry heat at the same temperature.[1] This is because the moisture facilitates the denaturation of critical proteins and can induce the germination of spores, making them more susceptible to the lethal effects of the heat.[1]
A key advantage of the this compound system is that all internal components, including sensors, fans, and shelving, can remain inside the incubator during the decontamination cycle.[1][3] This eliminates the need for separate autoclaving and reduces the risk of reintroducing contaminants during reassembly. The process is initiated with the simple press of a button after adding a specified amount of sterile water to the incubator's water reservoir.[1]
Quantitative Efficacy Data
Independent studies, notably by the Centre for Applied Microbiology and Research (CAMR), have validated the effectiveness of the this compound technology against a range of common and resistant laboratory contaminants.[1][2] The efficacy is typically measured in terms of log reduction, which represents the order of magnitude by which a contaminant is reduced.
The following tables summarize the quantitative data from these validation studies.
Table 1: Log Reduction of Common Laboratory Contaminants
| Microorganism | Type | Log Reduction Achieved | Reference |
| Aspergillus niger | Fungal Spores | > 4 (approaching 5) | [1] |
| Saccharomyces cerevisiae | Yeast | > 2 (approaching 5) | [1] |
| Bacillus subtilis var. niger | Bacterial Spores | > 6 | [1] |
| Mycoplasma | Bacteria | Complete Elimination | [3] |
| Escherichia coli | Bacteria | Complete Elimination | [4] |
| Enterococcus faecalis | Bacteria | Complete Elimination | [3] |
| Pseudomonas aeruginosa | Bacteria | Complete Elimination | [3] |
| Staphylococcus epidermidis | Bacteria | Complete Elimination | [3] |
| Corynebacterium xerosis | Bacteria | Complete Elimination | [3] |
| Bacillus stearothermophilus | Bacterial Spores | Complete Elimination | [3] |
Table 2: Performance of this compound Decontamination Cycle
| Parameter | Specification | Reference |
| Temperature | 90°C | [1] |
| Cycle Type | Moist Heat | [1] |
| Cycle Duration | Approximately 9 to 25 hours (model dependent) | [4] |
| Water Required | 300-350 mL | [1][2] |
| Component Removal | Not Required | [1][3] |
Experimental Protocols
The following protocols are based on the methodologies described in the validation studies of the this compound technology.
Protocol 1: General Efficacy Testing (CAMR Methodology)
1. Preparation of Microbial Cultures:
- Fungi (Aspergillus niger): Spore suspensions were prepared from overgrown Malt Extract Agar (B569324) (MEA) plates.
- Yeast (Saccharomyces cerevisiae): Cultures were grown and prepared for application.
- Bacteria (Bacillus subtilis var. niger): Spore suspensions were prepared and used as a biological indicator.
2. Inoculation of Surfaces:
- For surface contamination simulation, steel 1 cm² plates were inoculated with 10 drops of each microbial suspension.[2]
- Control samples were prepared by placing an extra ten drops on the incubator floor to be swabbed before the cycle.[2]
3. Placement of Samples:
- Inoculated steel plates and test tubes containing microbial suspensions were placed at various locations within the incubator, including on shelves and in hard-to-reach areas, to ensure a thorough evaluation of the decontamination cycle.[4] In some studies, as many as 18 different positions were tested.[4]
4. Initiation of the this compound Cycle:
- Approximately 300-350 mL of sterile water was added to the incubator's water reservoir.[1][2]
- The this compound decontamination cycle was initiated via the incubator's control panel.
5. Post-Cycle Analysis:
- After the cycle completion, the inoculated surfaces were swabbed.
- The swabs were then plated on appropriate growth media (e.g., MEA for fungi, nutrient agar for bacteria).
- The plates were incubated under optimal growth conditions.
- The number of colony-forming units (CFUs) was counted to determine the level of surviving microorganisms.
- Log reduction was calculated by comparing the CFU counts from before and after the decontamination cycle.
Protocol 2: Verification in an Automated Incubator (Cytomat 10 C)
1. Test Organisms:
- Bacillus subtilis / B. atrophaeus [ATCC® 9372™] and Escherichia coli [ATCC® 9637™] were used as reference test organisms.[4]
2. Sample Preparation:
- Test tubes containing the microorganisms were prepared.[4]
3. Sample Placement:
- The test tubes were placed in 18 different positions within the Cytomat 10 C automated incubator, including on the walls (bottom, top, sides) and behind or shielded by technical equipment.[4]
4. Decontamination Cycle:
- The this compound decontamination routine was executed, running for 9 hours at 90°C with a relative humidity of over 80%.[4]
5. Analysis of Results:
- Following the cycle, the test tubes were removed and incubated to analyze any residual microbial growth.[4]
- Control test tubes that were not subjected to the decontamination cycle were incubated in parallel for comparison.[4]
- For E. coli, results were analyzed by measuring optical density (OD) after 24 hours and by colony count after 24 hours and 7 days.[4] For B. atropheus, bacterial growth was assessed after 48 hours of post-incubation.[4]
Visualizing the this compound Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of the this compound decontamination process and the experimental workflow for its validation.
Caption: A flowchart of the user-initiated, automated this compound decontamination process.
Caption: Workflow for the experimental validation of the this compound technology's efficacy.
References
In-Depth Technical Guide to the Cytomat 10 C Incubator Decontamination Process
This technical guide provides a comprehensive overview of the decontamination mechanism employed in the Thermo Scientific Cytomat 10 C automated incubator. Designed for researchers, scientists, and drug development professionals, this document details the core technology, experimental validation, and operational workflow of the incubator's decontamination system.
Core Decontamination Technology: The ContraCon™ Routine
The Cytomat 10 C incubator utilizes the This compound™ thermal decontamination routine , a fully automated process designed to eliminate microbial contaminants, including thermally-resistant microorganisms.[1] This system leverages moist heat to ensure a high level of sterility within the incubator chamber.
The this compound™ routine operates under the following validated parameters:
| Parameter | Value |
| Temperature | 90°C |
| Relative Humidity | >80% |
| Duration | 9 hours |
This process is pre-programmed for walk-away operation and is designed to be environmentally friendly, leaving the incubator virtually residue-free.[1] Upon completion, the incubator automatically returns to the pre-set incubation conditions.[1] For enhanced anti-microbial effects, a solid copper inner chamber is also available as an option.[1][2]
Experimental Validation of the this compound™ Routine
The efficacy of the this compound™ decontamination routine in the Cytomat 10 C incubator has been validated in a study conducted by the Fraunhofer Institute for Manufacturing Engineering and Automation IPA in collaboration with Thermo Fisher Scientific. The study aimed to verify the elimination of common cell culture contaminants at various locations within the incubator.
Experimental Protocols
1. Biological Indicators: Two reference microorganisms were used to assess the decontamination efficacy:
-
Bacillus subtilis / Bacillus atrophaeus (ATCC® 9372™): A spore-forming bacterium known for its high resistance to heat and chemical inactivation.
-
Escherichia coli (ATCC® 9637™): A common gram-negative bacterium.
2. Sample Preparation and Placement: Test tubes containing the microorganisms were placed at 18 different positions within the Cytomat 10 C incubator. These locations included the walls (top, bottom, and sides) and areas shielded by internal equipment to represent a worst-case scenario for decontamination. Control test tubes with the same microorganisms were kept in a separate incubator and did not undergo the decontamination cycle.
3. Decontamination Cycle: The this compound™ decontamination routine was initiated and ran for its full 9-hour cycle at 90°C with over 80% relative humidity.
4. Post-Decontamination Analysis: Following the cycle, the test tubes were removed and incubated to determine the presence of any residual microbial growth.
-
For B. atrophaeus, bacterial growth was visually assessed after 48 hours of post-incubation.
-
For E. coli, the optical density (OD) was measured after 24 hours, and colony counts were performed after 24 hours and 7 days.
Data Presentation
While the validation study confirms the effectiveness of the this compound™ routine, the specific quantitative results from the optical density measurements and colony counts are detailed in the Thermo Fisher Scientific technical note "Verification of the “this compound Decontamination Routine” with the Cytomat 10 C Incubator". This data is not publicly available in the immediate search results. The tables below are structured to represent the expected data presentation from this study.
Table 1: Test Results for B. atrophaeus
| Position in Incubator | Bacterial Growth after 48 hours (Treated) | Bacterial Growth after 48 hours (Control) |
| Position 1 | No Growth | Growth |
| ... | ... | ... |
| Position 18 | No Growth | Growth |
Table 2: Test Results for E. coli
| Position in Incubator | OD Measurement after 24 hours (Treated) | Colony Count after 24 hours (Treated) | Colony Count after 7 days (Treated) | OD Measurement and Colony Count (Control) |
| Position 1 | Baseline | 0 | 0 | Growth Indicated |
| ... | ... | ... | ... | ... |
| Position 18 | Baseline | 0 | 0 | Growth Indicated |
Operational Workflow
The this compound™ decontamination routine is designed for user-friendly, "push-button" operation. The general workflow for a user to initiate and complete the decontamination cycle is as follows.
Experimental Protocol Workflow
The validation of the this compound™ routine followed a structured experimental protocol to ensure the reliability of the results.
References
The Imperative of Automated Decontamination in Cell Culture: A Technical Guide to Ensuring Experimental Integrity and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
In the meticulous world of cell culture, where the slightest deviation can invalidate weeks or even months of research, maintaining a sterile environment is paramount. The CO2 incubator, the cornerstone of the cell culture laboratory, provides the ideal conditions for cell growth, but it can also become a breeding ground for microbial contaminants. This technical guide delves into the critical importance of automated incubator decontamination, providing a comprehensive overview of available technologies, quantitative data on their efficacy, and detailed protocols for validation. Furthermore, it explores the profound impact of contamination on cellular signaling pathways, underscoring the necessity of robust decontamination strategies for reliable and reproducible results.
The High Cost of Contamination: Beyond the Loss of Cultures
Cell culture contamination is a pervasive issue, with studies estimating that a significant percentage of all cell cultures are contaminated with microorganisms like bacteria, fungi, yeast, and mycoplasma.[1][2][3] The consequences of such contamination extend far beyond the immediate loss of valuable cells and reagents. They include:
-
Invalidated Experimental Data: Contaminants can alter cellular metabolism, growth rates, and gene expression, leading to spurious and non-reproducible results.[1][4]
-
Wasted Resources: The financial and temporal investment in contaminated cultures, including media, sera, and researcher time, is irrevocably lost.
-
Compromised Product Safety: In the context of drug development and biopharmaceutical production, microbial contamination can lead to product degradation, the presence of harmful toxins, and pose a direct threat to patient safety.[5]
-
Misleading Scientific Literature: The publication of data from contaminated cell lines pollutes the scientific record and can lead other researchers down fruitless paths.
Manual vs. Automated Decontamination: A Paradigm Shift in Sterility Assurance
Traditional manual cleaning of incubators, typically involving wiping surfaces with 70% ethanol, is a necessary but often insufficient measure to eliminate resilient contaminants, particularly spores.[6][7][8] Manual methods are prone to human error, can be inconsistent, and may not reach all crevices within the incubator chamber.
Automated decontamination systems integrated into modern CO2 incubators represent a significant leap forward in contamination control. These systems offer a standardized, validated, and highly effective means of ensuring a sterile environment. The primary automated decontamination technologies include high-heat sterilization (both dry and moist heat), hydrogen peroxide (H2O2) vapor, and ultraviolet (UV) irradiation.[9]
Quantitative Efficacy of Automated Decontamination Methods
The effectiveness of a decontamination cycle is typically measured by its log reduction capability, which signifies the factor by which the microbial population is reduced. A 6-log reduction, equivalent to a 99.9999% reduction, is the standard for sterilization.
| Decontamination Method | Typical Temperature | Typical Cycle Time | Log Reduction Capability | Key Considerations |
| Dry High-Heat Sterilization | 140-180°C | < 8 - 14 hours | ≥ 6-log | Highly effective against a broad spectrum of microbes, including resilient spores. Requires removal of heat-sensitive components. |
| Moist High-Heat Decontamination | 90-95°C | 14+ hours | ≥ 6-log | Effective at lower temperatures, but longer cycle times are required. |
| Hydrogen Peroxide (H2O2) Vapor | Ambient or slightly elevated | < 3 hours | ≥ 6-log | Rapid cycle time and effective at low temperatures. Requires handling of H2O2 and ensuring its complete removal post-cycle. |
| Ultraviolet (UV) Irradiation | Ambient | Variable (often continuous or intermittent) | Lower than heat or H2O2 | Primarily effective for air and water pan surface decontamination. Limited penetration and effectiveness in hard-to-reach areas. |
Experimental Protocols for Validation of Automated Decontamination
Validating the efficacy of an incubator's automated decontamination cycle is crucial for ensuring its performance. This is typically achieved using biological indicators (BIs), which contain a known population of highly resistant bacterial spores, such as Geobacillus stearothermophilus or Bacillus subtilis.
Protocol: Validation of High-Heat Decontamination Cycle using Bacillus subtilis Spore Strips
Materials:
-
Bacillus subtilis spore strips (with a certified population of ≥1x10^6 spores per strip)
-
Sterile tweezers
-
Sterile soybean casein digest medium (SCDM) tubes
-
Incubator for culturing BIs (typically 30-35°C for B. subtilis)
-
Autoclave for decontamination of used materials
Procedure:
-
Preparation:
-
Aseptically label the spore strip envelopes with unique identifiers for each location within the incubator.
-
Designate at least one spore strip as a positive control, which will not be exposed to the decontamination cycle.
-
Prepare a sufficient number of sterile SCDM tubes, labeling them to correspond with the spore strip identifiers and one as a negative control (medium only).
-
-
Placement of Spore Strips:
-
Using sterile tweezers, place the spore strips in the areas of the incubator that are most difficult for the sterilant to reach. Recommended locations include the center of each shelf, corners of the chamber, and near the door.
-
Ensure the strips are placed in a manner that allows for air circulation around them.
-
-
Decontamination Cycle:
-
Remove all cell cultures and any heat-sensitive equipment from the incubator.
-
Initiate the automated high-heat decontamination cycle according to the manufacturer's instructions.
-
-
Aseptic Retrieval and Incubation:
-
Once the decontamination cycle is complete and the incubator has cooled to a safe temperature, aseptically retrieve the spore strips using sterile tweezers.
-
Carefully open each spore strip envelope and, using sterile technique, transfer the spore strip into its corresponding labeled SCDM tube.
-
Transfer the positive control spore strip into a labeled SCDM tube.
-
Place all SCDM tubes (including the negative control) into an incubator set at the appropriate temperature for B. subtilis (typically 30-35°C).
-
-
Analysis of Results:
-
Incubate the tubes for 7 days, observing them daily for turbidity (cloudiness), which indicates microbial growth.
-
Expected Results:
-
The SCDM tubes containing the spore strips exposed to the decontamination cycle should remain clear (no growth).
-
The SCDM tube containing the positive control spore strip should become turbid, confirming the viability of the spores.
-
The negative control SCDM tube should remain clear, confirming the sterility of the medium and the aseptic technique used.
-
-
A successful validation is indicated by no growth from the exposed spore strips and growth from the positive control.
-
The Hidden Threat: Contamination's Impact on Cellular Signaling
Mycoplasma: The Silent Saboteur
Mycoplasma, a common and difficult-to-detect contaminant, lacks a cell wall and can significantly alter host cell physiology.[1] Mycoplasma infection has been shown to:
-
Activate the NF-κB Pathway: Mycoplasma-derived lipoproteins can act as potent activators of the NF-κB signaling cascade, a central regulator of inflammation, immunity, and cell survival.[10][11] This can lead to the aberrant expression of numerous genes, confounding studies on inflammatory responses or cancer biology.
-
Inhibit the p53 Pathway: Concurrently, mycoplasma can suppress the p53 tumor suppressor pathway, which is critical for cell cycle arrest and apoptosis in response to cellular stress.[10][11] This interference can mask the true effects of experimental drugs targeting cell death or proliferation.
Bacterial Contamination and Lipopolysaccharide (LPS)
Gram-negative bacteria release endotoxins, such as lipopolysaccharide (LPS), which can trigger strong inflammatory responses in mammalian cells.[5] Even at low concentrations, LPS can:
-
Activate TLR4 Signaling: LPS is a potent ligand for Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[12][13][14][15] This can lead to a state of chronic inflammation in the cell culture, altering cellular responses and viability.
Fungal and Yeast Contamination
Fungal and yeast contaminants, while often visually apparent, can also subtly influence cellular signaling.[2][16] For example, components of the fungal cell wall can be recognized by host cell receptors, leading to the activation of signaling pathways involved in innate immunity. Furthermore, some fungi can affect nutrient sensing pathways, such as the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[17][18][19]
Visualizing the Impact: Contamination and Cellular Signaling
The following diagrams, generated using the DOT language, illustrate the logical flow of the decontamination validation process and the disruptive effects of common contaminants on key cellular signaling pathways.
Conclusion: A Non-Negotiable Investment in Research Quality
The implementation of automated incubator decontamination is not merely a matter of convenience; it is a fundamental requirement for ensuring the validity, reproducibility, and safety of cell culture-based research and development. By understanding the capabilities and limitations of different decontamination technologies, and by rigorously validating their performance, researchers can significantly mitigate the risks of contamination. This proactive approach to maintaining a sterile environment safeguards not only individual experiments but also the integrity of the broader scientific enterprise. In an era where the reproducibility of research is under increasing scrutiny, the investment in and proper utilization of automated decontamination technology is an indispensable component of good cell culture practice.
References
- 1. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. How to clean co2 incubator | Incubation | PHC Europe BV [phchd.com]
- 7. aresscientific.com [aresscientific.com]
- 8. How to Clean Your CO₂ Incubator Safely | solution | PHCbi [phchd.com]
- 9. escolifesciences.com [escolifesciences.com]
- 10. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide activated TLR4/NF-κB signaling pathway of fibroblasts from uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fungus - UNC Lineberger [unclineberger.org]
- 17. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Identification of Functional and Genetic Interactors of mTOR in Yeast" by Samantha M. McLean [scholarscompass.vcu.edu]
A Proactive Approach to Cell Culture Integrity: The ContraCon Routine and Comprehensive Mycoplasma Contamination Prevention
For Researchers, Scientists, and Drug Development Professionals
Mycoplasma contamination is a pervasive and often insidious threat to the integrity and reproducibility of cell culture-based research and biopharmaceutical production. These small, wall-less bacteria can profoundly alter cellular physiology, metabolism, and gene expression, leading to unreliable experimental data and compromised product safety. This technical guide provides an in-depth overview of a comprehensive strategy for preventing mycoplasma contamination, centered around the critical role of environmental control measures such as the ContraCon decontamination routine. This guide details best practices, quantitative data on decontamination and detection methods, and detailed experimental protocols to empower researchers in safeguarding their valuable cell cultures.
The Critical Role of Environmental Decontamination: The this compound Routine
The this compound decontamination routine, a feature in specific laboratory incubators, utilizes moist heat to create an environment inhospitable to microbial contaminants. This automated process is a cornerstone of a proactive contamination control strategy, minimizing the risk of mycoplasma introduction into the sterile cell culture environment.
Mechanism of Action: Moist Heat Inactivation
Moist heat is a highly effective method for microbial inactivation. The process works through the denaturation and coagulation of essential proteins and enzymes within the microorganisms, leading to irreversible cellular damage and death. The presence of moisture facilitates the penetration of heat, making it more efficient than dry heat at lower temperatures. A study by Thermo Scientific demonstrated that a 9-hour moist heat cycle at 90°C, consistent with the this compound routine, results in the complete elimination of mycoplasma from incubator surfaces.[1]
A Multi-faceted Strategy for Mycoplasma Prevention
While incubator decontamination is crucial, a robust mycoplasma prevention strategy must be multi-layered, incorporating stringent aseptic techniques, regular screening, and careful handling of all biological materials.
Core Principles of Mycoplasma Prevention:
-
Aseptic Technique: The foundation of contamination prevention lies in meticulous aseptic technique. This includes working in a certified laminar flow hood, wearing appropriate personal protective equipment (PPE), and disinfecting all surfaces and materials entering the sterile workspace.[2]
-
Quarantine of New Cell Lines: All new cell lines, whether from a commercial vendor or another laboratory, should be quarantined and tested for mycoplasma before being introduced into the general cell culture laboratory.[2]
-
Dedicated Media and Reagents: To prevent cross-contamination, it is advisable to dedicate bottles of media and other reagents to a single cell line.
-
Regular Screening: Routine testing of all cell cultures for mycoplasma is essential for early detection and containment. The recommended frequency of testing can range from every two weeks to every three months, depending on the lab's workflow and risk assessment.
Quantitative Data on Decontamination and Detection
A key aspect of a robust contamination control plan is the understanding of the quantitative efficacy of different decontamination and detection methods.
Table 1: Efficacy of Various Decontamination Methods Against Mycoplasma
| Decontamination Method | Agent/Parameters | Efficacy (Log Reduction) | Source(s) |
| Physical Methods | |||
| Moist Heat Decontamination | 9 hours at 90°C (e.g., this compound) | Complete elimination | [1] |
| Dry Heat Decontamination | 3 hours at 180°C | Complete elimination | [1] |
| Chemical Disinfectants | |||
| 70% Ethanol | 5-minute exposure | Complete inactivation | [3][4] |
| Alkaline Cleaner (0.8%) | - | Complete kill | [3][4] |
| Vaporized Hydrogen Peroxide (VHP) | 180-1200 ppm | Very efficient | [3][4] |
| Quaternary Ammonium Compound (QAC) | - | Poor efficacy (<0.5 log reduction) | [3][4] |
Table 2: Comparison of Mycoplasma Detection Methods
| Detection Method | Principle | Sensitivity | Specificity | Time to Result |
| PCR (Polymerase Chain Reaction) | Amplification of mycoplasma-specific DNA (e.g., 16S rRNA gene). | Very High | Very High | Hours |
| Indirect DNA Staining (e.g., Hoechst/DAPI) | Staining of mycoplasma DNA in an indicator cell line. | 100% | 100% | Days |
| Direct DNA Staining (e.g., Hoechst/DAPI) | Staining of mycoplasma DNA directly in the test culture. | 87% | 94% | Hours |
| RNA Hybridization | Hybridization of a labeled probe to mycoplasmal rRNA. | 100% | 98% | 1-2 Days |
| ELISA | Detection of mycoplasma antigens using specific antibodies. | 72% | 100% | Hours |
| Microbiological Culture | Growth of mycoplasma on specialized agar. | High (Gold Standard) | High | 3-4 Weeks |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable detection and elimination of mycoplasma.
Protocol 1: Mycoplasma Detection by PCR
This protocol is a generalized procedure for the detection of mycoplasma DNA in cell culture supernatant.
Materials:
-
Cell culture supernatant
-
DNA extraction kit
-
PCR master mix
-
Mycoplasma-specific primers (targeting the 16S rRNA gene)
-
Nuclease-free water
-
Positive control (mycoplasma DNA)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a confluent or near-confluent culture. It is recommended to let the cells sit in unchanged media for at least 3-5 days prior to collection to increase the mycoplasma titer.[1]
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR master mix containing the PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and nuclease-free water.
-
Add 5 µL of the extracted DNA to a PCR tube containing the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in separate tubes.
-
-
Thermal Cycling: Perform PCR using a thermal cycler with an appropriate amplification program. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination.
Protocol 2: Mycoplasma Detection by Hoechst 33258 DNA Staining (Indirect Method)
This protocol describes the use of an indicator cell line to amplify the mycoplasma signal for easier detection.
Materials:
-
Test cell culture supernatant
-
Indicator cell line known to support high levels of mycoplasma growth (e.g., Vero cells)
-
Coverslips
-
Culture dishes
-
Fixative (e.g., Carnoy's fixative: 3 parts methanol, 1 part acetic acid)
-
Hoechst 33258 staining solution (50 ng/mL in distilled water)
-
Mounting medium
-
Fluorescence microscope with a UV filter set
Procedure:
-
Indicator Cell Culture: Seed the indicator cell line onto sterile coverslips in a culture dish and allow them to adhere overnight.
-
Inoculation: Add 1 mL of the test cell culture supernatant to the medium of the indicator cells.
-
Incubation: Incubate the inoculated indicator cells for 3 days to allow for mycoplasma proliferation.
-
Fixation:
-
Gently rinse the coverslips with PBS.
-
Fix the cells by immersing the coverslips in ice-cold fixative for at least 5 minutes.
-
Wash gently with distilled water and allow the coverslips to air dry completely.[5]
-
-
Staining:
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Examine the slides under a fluorescence microscope. The presence of small, bright, extra-nuclear fluorescent dots or filaments is indicative of mycoplasma contamination. The nuclei of the indicator cells will appear as large, brightly fluorescent ovals.
-
Visualizing Mycoplasma Contamination Control Strategies
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in a comprehensive mycoplasma control program.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Decontamination efficacy against Mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different detection methods for Mycoplasma pneumoniae infection in children with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to Contamination Control in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of high-throughput screening (HTS), the pursuit of novel therapeutics and biological insights can be easily derailed by an often-invisible adversary: contamination. The introduction of unwanted substances into an experimental workflow can lead to spurious results, wasted resources, and ultimately, the failure of promising drug discovery campaigns. This in-depth technical guide provides a comprehensive overview of the core principles of contamination control in HTS, offering detailed experimental protocols, quantitative data for informed decision-making, and visual workflows to illuminate critical processes.
The Landscape of Contamination in HTS
Contamination in HTS can be broadly categorized into two main types: chemical and biological. Understanding the sources and potential impact of each is the first step toward effective control.
Chemical Contamination refers to the presence of unintended chemical entities that can interfere with assay readouts. Common sources include:
-
Compound Libraries: The very source of potential hits can also be a source of contamination. Metal ions, such as zinc, copper, and lead, can leach from synthesis catalysts or storage containers, leading to false-positive or false-negative results.[1][2] Organic impurities from the synthesis process can also be present.
-
Reagents and Buffers: The components of the assay itself can introduce contaminants. Metal ions can be present in buffers and other reagents, interfering with assay signals.[3]
-
Plasticware and Equipment: Leachables from microplates, pipette tips, and tubing can introduce interfering substances. Additives in plastics, such as heavy metals like cadmium and lead, are a known source of contamination.[3]
Biological Contamination involves the introduction of unwanted living organisms or their byproducts. The primary culprits in HTS are:
-
Microbial Contamination: Bacteria, yeast, and fungi are ubiquitous in the laboratory environment and can quickly colonize cell cultures and reagents.[4] This can lead to changes in cell physiology, competition for nutrients, and the production of metabolites that interfere with assays.
-
Mycoplasma: A particularly insidious form of bacterial contamination, mycoplasma are small, wall-less bacteria that can evade standard filtration methods and are often difficult to detect.[5] They can significantly alter host cell gene expression, metabolism, and morphology, leading to unreliable data.
-
Cross-Contamination: The carryover of cells, proteins, or nucleic acids from one well to another is a significant challenge in automated HTS workflows. This is particularly problematic in sensitive assays like PCR and sequencing, where even minute amounts of contaminating material can lead to false results.
Quantifying the Threat: A Data-Driven Perspective
To effectively manage contamination, it is crucial to understand its prevalence and impact. The following tables summarize quantitative data from various studies, providing a clearer picture of the scope of the problem.
| Contaminant Type | Source | Prevalence/Rate | Impact | Reference(s) |
| Chemical | ||||
| Metal Ions (Zinc) | Compound Libraries | 41 out of 175 HTS screens showed a hit rate of at least 25% for zinc-contaminated compounds. | False positives in low micromolar range. | [1] |
| Unspecified | HPLC-purified DNA oligos | 0.1% to 0.5% cross-contamination. | Inaccurate sequencing results. | |
| Biological | ||||
| Mycoplasma | Cell Cultures | Reported rates vary from 5% to 35% in published studies. | Altered cell physiology, unreliable experimental results. | |
| Bacteria | Laboratory Surfaces | Pseudomonas spp. (18%), Bacillus spp. (22%), E. coli (12%), Klebsiella spp. (10%), S. aureus (16%), CoNS (22%) after daily work. | Source of cross-contamination into assays. | |
| Fungi | Stored Medicinal Herbs | Relative abundance of Penicillium increased from 0.28–2.33% to 5.39–80.43% after 1-3 months of storage. | Production of mycotoxins that can interfere with assays. | [6] |
| Decontamination Method | Target | Efficacy | Reference(s) |
| 1% Sodium Hypochlorite and 70% Ethanol | Bacterial contaminants on laboratory surfaces | No bacterial growth observed after disinfection. | |
| Alkaline multi-enzyme immersion with ultrasonic cleaning | Laparoscopic equipment | 7% improvement in visual inspection qualification and 12% improvement in occult blood test qualification compared to manual cleaning. | [5][7] |
| Automated reprocessing machines | Laparoscopic equipment | 8% improvement in visual inspection qualification compared to manual cleaning. | [5][7] |
| Aerosolized Hydrogen Peroxide (aHP) | High bacterial burden on surfaces | Bactericidal effect (>5 log10 reduction) achieved after 30 minutes of exposure. | [8] |
| Gaseous Ozone | High bacterial burden on surfaces | Bactericidal effect (>5 log10 reduction) achieved according to manufacturer's specifications. | [8] |
Visualizing the Workflow: From Contamination Sources to Hit Confirmation
Effective contamination control requires a systematic approach. The following diagrams, created using the DOT language, illustrate key workflows and concepts.
Experimental Protocols for Contamination Control
Robust contamination control relies on rigorous and consistent application of validated experimental protocols. This section provides detailed methodologies for key experiments in detecting and preventing contamination.
Mycoplasma Detection
4.1.1. Luminescence-Based Assay (e.g., MycoAlert™)
This method provides a rapid assessment of mycoplasma contamination by detecting enzymatic activity specific to mycoplasmas.[4][5][7]
Materials:
-
MycoAlert™ Assay Kit (or equivalent)
-
Luminometer
-
Opaque 96-well plates
-
Cell culture supernatant
Protocol:
-
Sample Preparation:
-
Culture cells to 80-100% confluency in antibiotic-free medium for at least 48 hours.
-
Collect 1.5 mL of the cell culture supernatant into a microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Carefully transfer 1 mL of the supernatant to a new tube.[7]
-
-
Assay Procedure:
-
Allow all reagents to equilibrate to room temperature.
-
Add 50 µL of the cell culture supernatant to a well of an opaque 96-well plate.[7]
-
Add 50 µL of the MycoAlert™ Reagent to the sample, mix gently, and incubate for 5 minutes at room temperature.[7]
-
Measure the luminescence (Reading A) using a luminometer with a 1-second integration time.[7]
-
Add 50 µL of the MycoAlert™ Substrate to the same well, mix gently, and incubate for 10 minutes at room temperature.[7]
-
Measure the luminescence again (Reading B).[7]
-
-
Data Interpretation:
4.1.2. Quantitative PCR (qPCR) Assay
qPCR is a highly sensitive and specific method for detecting mycoplasma DNA.
Materials:
-
qPCR-based mycoplasma detection kit
-
qPCR instrument
-
DNA extraction kit
-
Cell culture supernatant
Protocol:
-
Sample Preparation:
-
Culture cells in antibiotic-free medium for at least three passages.
-
Collect 500 µL of cell culture supernatant from a confluent culture.
-
Boil the supernatant at 95°C for 10 minutes to lyse the cells and release DNA.
-
Briefly centrifuge to pellet debris.
-
Alternatively, for higher sensitivity, perform a DNA extraction using a commercial kit.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, primers, and probe from the detection kit.
-
Add 5 µL of the prepared sample (or extracted DNA) to 45 µL of the master mix in a PCR plate well.
-
Include positive and negative controls in each run.
-
-
qPCR Program:
-
Run the qPCR program according to the manufacturer's instructions. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Analyze the amplification plots and cycle threshold (Ct) values. A positive result is indicated by a Ct value below the established cutoff for the assay.
-
Chemical Contaminant Detection
4.2.1. Acoustic Mist Ionization Mass Spectrometry (AMI-MS) for Metal Ions
AMI-MS is a high-throughput technique for the rapid detection of metal contaminants in compound libraries.[3][9][10]
Materials:
-
Acoustic mist ionization mass spectrometer
-
Compound library plates
-
Metal catalyst standards
Protocol:
-
Sample Preparation:
-
Prepare solutions of the metal chelating agents.
-
In a separate microplate, mix a small aliquot of each compound from the library with the chelating agent solution.
-
-
AMI-MS Analysis:
-
Data Analysis:
-
The presence of a peak corresponding to a specific metal-chelator complex indicates the presence of that metal in the compound sample.
-
The intensity of the peak can be used for semi-quantitative analysis.
-
4.2.2. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the quantitative analysis of trace metals.[6][11][13][14]
Materials:
-
Inductively coupled plasma mass spectrometer
-
Microwave digestion system
-
High-purity acids (e.g., nitric acid)
-
Internal standards
Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the compound or dissolve a known amount in a suitable solvent.
-
Digest the sample using a microwave digestion system with high-purity nitric acid to break down the organic matrix.[14]
-
Dilute the digested sample with deionized water to a final acid concentration suitable for the ICP-MS instrument (typically <5%).
-
Add an internal standard to correct for matrix effects and instrument drift.
-
-
ICP-MS Analysis:
-
Introduce the prepared sample into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements in the sample.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector measures the ion intensity for each element.
-
-
Data Analysis:
-
Quantify the concentration of each metal by comparing the signal intensity to a calibration curve generated from standards of known concentrations.
-
Decontamination of Automated Liquid Handlers
Regular and thorough decontamination of liquid handling robotics is critical to prevent cross-contamination.
Materials:
-
10% bleach solution (freshly prepared)
-
70% ethanol
-
Deionized water
-
Lint-free wipes
Protocol:
-
Daily Decontamination:
-
At the end of each day, wipe down all external surfaces of the liquid handler with 70% ethanol.
-
Run a wash cycle through the system using deionized water to flush the tubing.
-
-
Weekly Decontamination:
-
Perform the daily decontamination procedure.
-
Run a wash cycle with a 10% bleach solution, ensuring it fills all tubing and is in contact with all wetted parts for at least 10-15 minutes.
-
Thoroughly rinse the system with multiple cycles of deionized water to remove all traces of bleach.
-
-
Post-Spill Decontamination:
-
Immediately contain the spill with absorbent material.
-
Wipe the affected area with a 10% bleach solution, followed by a wipe with 70% ethanol.
-
If the spill occurred within the liquid handling system, run a bleach wash cycle as described above.
-
Conclusion: A Culture of Quality in HTS
Contamination control in high-throughput screening is not a one-time fix but an ongoing commitment to quality and rigor. By understanding the sources of contamination, implementing robust detection and prevention protocols, and fostering a culture of vigilance, researchers can safeguard the integrity of their data and accelerate the discovery of new medicines and biological insights. The methodologies and data presented in this guide provide a solid foundation for establishing and maintaining a contamination-free HTS environment.
References
- 1. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Mycoplasma Testing Protocol [protocols.io]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. youtube.com [youtube.com]
- 10. High-throughput detection of metal contamination in HTS outputs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. s27415.pcdn.co [s27415.pcdn.co]
Methodological & Application
Application Notes and Protocols for the ContraCon Decontamination Cycle
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
The ContraCon decontamination cycle is an automated, high-humidity, high-temperature procedure designed for the effective elimination of microbial contaminants within CO2 incubators. This document provides a comprehensive, step-by-step guide to running the this compound cycle, supported by quantitative efficacy data and procedural diagrams to ensure safe and effective operation.
Principle of Operation
The this compound decontamination routine utilizes moist heat at 90°C to achieve a high level of disinfection.[1][2] The presence of high humidity is critical as it facilitates the germination of resistant spores, making them more susceptible to heat-based inactivation.[2] This method ensures the decontamination of the entire incubator chamber, including all internal fittings, sensors, and air circulation systems, without the need for their removal and separate autoclaving.[1][3] The automated nature of the cycle ensures reproducibility and minimizes operator intervention.
Efficacy Data
The this compound cycle has been validated for its effectiveness against a range of common laboratory contaminants, including bacteria, fungi, and bacterial spores. The following tables summarize the log reduction achieved for various microorganisms.
Table 1: Decontamination Efficacy Against Common Contaminants
| Microorganism | Strain | Log Reduction | Reference |
| Bacillus subtilis (spores) | ATCC 9372 | > 6 | [2] |
| Aspergillus niger (spores) | - | > 5.2 | [1][2] |
| Escherichia coli | ATCC 9637 | Complete Elimination | [4] |
| Saccharomyces cerevisiae | - | > 2 (approaching 5) | [2] |
This compound Cycle Parameters
The entire this compound decontamination routine is a multi-phase process that takes approximately 25 hours to complete.[5][6] The core decontamination phase lasts for 9 hours at 90°C with a relative humidity of over 80%.[4]
Table 2: Phases of the this compound Decontamination Cycle
| Phase | Approximate Duration | Key Process |
| Heating Phase | 2 hours | The incubator chamber is heated to 90°C while generating high humidity. |
| Decontamination Phase | 9 hours | The 90°C, high-humidity environment is maintained to inactivate microorganisms. |
| Cool-down Phase | 11 hours | The incubator gradually cools down to the set operating temperature. |
| Post-heating Phase | 3 hours | The temperature is stabilized at the setpoint. |
Experimental Protocol: Step-by-Step Guide to Running the this compound Cycle
This protocol outlines the necessary steps for preparing, running, and completing a this compound decontamination cycle.
4.1. Materials Required
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
-
Sterile, deionized, or distilled water (300-350 ml)[1][2][6]
-
Appropriate disinfectant (e.g., 70% ethanol (B145695) or a broad-spectrum disinfectant like Chemgene) for manual cleaning[6]
-
Sterile, lint-free cloths
4.2. Pre-Decontamination Procedure
-
Remove all cultures and materials: Carefully transfer all cell cultures, media, and other materials to a separate, suitable incubator.[6]
-
Remove internal components: Take out all shelves, shelf supports, and any other removable internal fittings.[6]
-
Manual Cleaning:
-
Reassemble internal components: Place the clean and dry shelves and supports back into the incubator.
-
Add sterile water: Pour 300-350 ml of sterile, deionized, or distilled water into the water reservoir at the bottom of the incubator.[1][2][6]
4.3. Initiating the this compound Cycle
-
Power on the incubator: Ensure the incubator is connected to a power source and turn it on using the main power switch.[5]
-
Activate the decontamination routine:
-
Ventilate the chamber: Immediately after starting the cycle, open both the inner and outer doors for approximately 30 seconds, or until an alarm sounds.[5][6]
-
Secure the incubator: Close both doors securely. It is advisable to place a sign on the incubator indicating that a decontamination cycle is in progress and the incubator should not be opened.[6]
4.4. Post-Decontamination Procedure
-
Cycle completion: The cycle will automatically conclude after approximately 25 hours, and the incubator will return to its set operating temperature.[5][6]
-
End the cycle: On some models, it may be necessary to press an "End" key to formally stop the program.[6]
-
Remove residual water: Open the incubator and use a sterile, lint-free cloth to wipe away any remaining water from the interior surfaces.[5]
-
Ready for use: The incubator is now decontaminated and ready for the introduction of cell cultures and other materials.
Diagrams and Workflows
5.1. This compound Decontamination Workflow
Caption: Workflow for the this compound decontamination cycle.
5.2. Mechanism of Moist Heat Decontamination
Caption: Mechanism of moist heat decontamination on spores.
References
- 1. laboratorium-apparatuur.nl [laboratorium-apparatuur.nl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. marshallscientific.com [marshallscientific.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. f.machineryhost.com [f.machineryhost.com]
- 6. learn.lboro.ac.uk [learn.lboro.ac.uk]
Application Notes and Protocols for ContraCon Decontamination of the Cytomat 10 C Automated Incubator
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and execution of the ContraCon decontamination routine on the Thermo Scientific™ Cytomat™ 10 C automated incubator. The information is compiled from manufacturer application notes and technical specifications to ensure effective and safe decontamination for cell culture applications.
Introduction
Maintaining a sterile environment is critical in automated cell culture systems to prevent microbial contamination that can lead to significant data and product loss. The Thermo Scientific Cytomat 10 C is an automated incubator designed for integration into high-throughput workflows.[1][2] It is equipped with the this compound™ decontamination routine, a validated, automated moist heat decontamination process.[1][2][3] This routine has been verified to effectively decontaminate the incubator's interior, including areas shielded by technical equipment.[1]
The this compound routine utilizes a 90°C moist heat cycle to eliminate bacteria, fungi, and spores, providing a reliable method for maintaining aseptic conditions within the incubator.[1][3][4] This application note details the protocol for preparing the Cytomat 10 C for and running the this compound decontamination cycle.
Quantitative Data Summary
The this compound decontamination routine's efficacy has been validated using biological indicators. The following table summarizes the key parameters of the cycle as tested in the Cytomat 10 C.
| Parameter | Value | Source |
| Decontamination Method | Moist Heat | [1][3] |
| Temperature | 90°C | [1] |
| Duration | 9 hours | [1] |
| Relative Humidity | >80% | [1] |
| Biological Indicators | Bacillus subtilis / atrophaeus (ATCC® 9372™), Escherichia coli (ATCC® 9637™) | [1] |
| Efficacy | Complete inactivation of biological indicators | [1] |
Experimental Protocols
This section outlines the detailed methodology for preparing the Cytomat 10 C incubator for the this compound decontamination routine and the subsequent verification of its effectiveness.
Materials and Equipment
-
Equipment:
-
Thermo Scientific™ Cytomat™ 10 C automated incubator[1]
-
-
Reagents:
-
For Verification (Optional):
-
Test tubes containing biological indicators (B. subtilis / B. atrophaeus, E. coli)[1]
-
Incubator for post-decontamination growth analysis (e.g., Thermo Scientific™ Heracell™ CO2 incubator)[1]
-
Microplate reader for optical density measurements[1]
-
Culture media (e.g., Nutrient Broth, Malt Extract Broth)[3][4]
-
Preparation of the Cytomat 10 C for this compound Decontamination
Prior to initiating the this compound routine, it is essential to properly prepare the incubator to ensure a successful decontamination cycle.
-
Remove all Cultures and Materials: Carefully remove all cell cultures, microplates, and any other experimental materials from the incubator.
-
Manual Cleaning:
-
Turn off the incubator.[7]
-
Remove all internal components such as stackers and shelves. These can be cleaned separately.[7] Note that stainless-steel stackers can be autoclaved.[2]
-
Wipe the interior surfaces of the incubator with a lint-free cloth and a mild detergent solution, followed by a rinse with sterile distilled water.[6][7]
-
Disinfect all interior surfaces with a suitable non-corrosive disinfectant, such as 70% ethanol.[6] Avoid spraying directly on sensors.
-
Clean and disinfect the removed stackers and shelves before placing them back inside the incubator.
-
-
Prepare the Water Reservoir: Add the manufacturer-recommended amount of sterile, distilled water to the incubator's water reservoir to generate the moist heat required for the cycle. For similar incubators, this is around 350 mL.[3]
-
Reassemble the Interior: Place the cleaned stackers and any other internal components back into the incubator.
-
Close the Incubator Door: Ensure the incubator door is securely closed.
Initiating the this compound Decontamination Routine
-
Power On the Incubator: Turn the Cytomat 10 C on.
-
Select the this compound Routine: Using the control panel, navigate to and select the "this compound" decontamination cycle.
-
Start the Cycle: Initiate the decontamination program. The routine will automatically run for approximately 9 hours at 90°C with high humidity.[1] The entire process, including heat-up and cool-down, may take longer.[8]
Post-Decontamination Procedure
-
Cycle Completion: Allow the incubator to cool down completely to the desired operating temperature after the cycle has finished.
-
Ready for Use: Once the incubator has reached the setpoint temperature and humidity, it is ready for use in your cell culture experiments.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow of the decontamination protocol and the key relationships between the components of the process.
Caption: Workflow for Cytomat 10 C this compound Decontamination.
Caption: Relationship between this compound Parameters and Outcome.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. laboratorium-apparatuur.nl [laboratorium-apparatuur.nl]
- 5. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 6. How to clean co2 incubator | Incubation | PHC Europe BV [phchd.com]
- 7. eppendorf.com [eppendorf.com]
- 8. f.machineryhost.com [f.machineryhost.com]
Application Notes and Protocols for ContraCon in Routine Cell Culture Maintenance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the effective use of the ContraCon™ 90°C moist heat decontamination cycle, a feature of Thermo Scientific™ Heracell™ CO2 incubators, for routine cell culture maintenance. Adherence to these guidelines will aid in preventing microbial contamination, ensuring the integrity of cell cultures, and maintaining experimental reproducibility.
Introduction
Maintaining aseptic conditions is paramount in cell culture to prevent contamination by bacteria, fungi, and mycoplasma. The Thermo Scientific™ this compound™ decontamination cycle is an automated, on-demand solution that eradicates these contaminants from the incubator's interior surfaces. This process utilizes moist heat at 90°C to achieve a high level of sterilization, providing a reliable method for routine incubator cleaning and decontamination, thus safeguarding valuable cell cultures.[1][2]
Principle of this compound Decontamination
The this compound cycle employs a combination of elevated temperature and high humidity to effectively eliminate microbial contaminants. The 90°C moist heat penetrates and denatures the cellular proteins of bacteria, fungi, and spores, leading to their inactivation.[1][2] This method offers a significant advantage over dry heat, as the moisture facilitates heat transfer and is more effective at lower temperatures. The automated nature of the cycle ensures a standardized and thorough decontamination of the entire chamber, including hard-to-reach areas.[1]
Quantitative Data Summary
The effectiveness of the this compound decontamination cycle has been validated against common and resilient microbial contaminants. The following table summarizes the key quantitative parameters and performance data.
| Parameter | Value | Source |
| Decontamination Temperature | 90°C | [1][2] |
| Cycle Duration | Approximately 9 to 25 hours (model dependent) | [3] |
| Required Water Volume | 300 - 350 mL of distilled or deionized water | [2] |
| Log Reduction of Aspergillus niger | > 5.2 | |
| Log Reduction of Bacillus subtilis spores | > 5.2 |
Experimental Protocols
Materials
-
Thermo Scientific™ Heracell™ CO2 incubator equipped with the this compound™ decontamination cycle
-
Distilled or deionized water
-
Appropriate personal protective equipment (PPE)
-
70% ethanol (B145695) or other suitable laboratory disinfectant
-
Lint-free sterile wipes
Recommended Frequency for Routine Maintenance
The frequency of performing the this compound decontamination cycle depends on the laboratory's workflow and the sensitivity of the cultured cells. A general recommendation is to run the cycle every 4 to 6 weeks as part of a comprehensive routine maintenance schedule. However, it should be performed more frequently if:
-
Contamination is suspected or has been detected in the incubator.
-
A new, sensitive, or long-term cell culture project is being initiated.
-
The incubator has been serviced or moved.
Step-by-Step Protocol for this compound Decontamination
Preparation:
-
Schedule the Decontamination: Plan the decontamination for a time that will minimize disruption to laboratory work, such as overnight or over a weekend, as the cycle can take several hours to complete.
-
Remove all Cultures and Materials: Carefully transfer all cell cultures, media, and other materials to a separate, clean, and validated incubator.
-
Remove Interior Components: Take out all removable interior components, including shelves, shelf supports, and the water pan (if applicable).
-
Manual Cleaning of Components: Thoroughly clean the removed components with a laboratory-grade disinfectant followed by rinsing with sterile distilled or deionized water. Alternatively, these components can be autoclaved if they are autoclavable.
-
Manual Cleaning of the Incubator Interior: Wipe down the interior surfaces of the incubator chamber with 70% ethanol or another appropriate disinfectant using lint-free sterile wipes. Pay special attention to corners and gaskets.
-
Reassemble the Interior: Place the cleaned and dried interior components back into the incubator.
Initiating the this compound Cycle:
-
Add Water: Pour 350 mL of sterile distilled or deionized water directly into the designated water reservoir at the bottom of the incubator chamber.
-
Close the Doors: Securely close both the inner glass door and the outer door of the incubator.
-
Activate the this compound Cycle: On the incubator's control panel, navigate to the decontamination cycle option, often labeled "this compound" or a similar symbol. Press the start button to initiate the cycle. An indicator light or message will confirm that the cycle has begun.
-
Do Not Open the Incubator: Once the cycle has started, the incubator door will lock and should not be opened until the cycle is complete. The incubator will heat to 90°C, hold the temperature with high humidity for a prolonged period, and then cool down.
Post-Decontamination:
-
Cycle Completion: The incubator's display will indicate when the decontamination cycle is finished and the chamber has cooled to a safe temperature.
-
Prepare for Re-introduction of Cultures: Wipe down the interior of the chamber with a sterile lint-free cloth to remove any residual condensation.
-
Refill Humidity Pan (if applicable): If your cell culture requires humidification, fill the water pan with fresh sterile distilled or deionized water.
-
Equilibrate the Incubator: Allow the incubator's temperature and CO2 levels to stabilize to the desired setpoints for your cell cultures. This may take several hours.
-
Re-introduce Cultures: Once the incubator environment has stabilized, you can safely return your cell cultures to the decontaminated incubator.
Visualizations
Caption: Workflow for this compound Decontamination.
Caption: this compound's Role in Contamination Control.
References
Application of ContraCon® Decontamination in a GMP-Compliant Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In Good Manufacturing Practice (GMP)-compliant laboratories, maintaining a sterile environment is paramount to ensure product quality, safety, and data integrity.[1][2] Contamination by microorganisms such as bacteria, fungi, and viruses can lead to significant loss of experimental data, product batches, and compromised research outcomes.[3] This document provides detailed application notes and protocols for the use of the Thermo Scientific™ ContraCon® decontamination routine, a validated moist heat decontamination process, within a GMP-compliant laboratory setting.
The this compound® cycle is an automated decontamination program designed for specific laboratory equipment, such as CO2 incubators.[4] This method utilizes moist heat at 90°C, which is effective in eliminating a broad spectrum of microbial contaminants, including resilient bacterial and fungal spores.[4] Unlike manual cleaning procedures that can be prone to variability and may miss hard-to-reach areas, the this compound® routine provides a reproducible and validated method for equipment decontamination.[4]
Principle of this compound® Decontamination
The this compound® decontamination cycle is based on the principle of moist heat sterilization. Moist heat is more effective and penetrates better than dry heat, allowing for effective decontamination at lower temperatures.[4] The presence of moisture facilitates the germination of spores, thereby eliminating their natural resistance.[4] This process has been demonstrated to inactivate resistant microorganisms, ensuring a high level of sterility within the treated equipment.[4]
Quantitative Data Summary
The efficacy of the this compound® decontamination routine has been validated against common laboratory contaminants. The following tables summarize the reduction rates of various microorganisms after a single this compound® cycle.
Table 1: Efficacy of this compound® Decontamination against Bacillus atrophaeus
| Test Position in Incubator | Bacterial Growth after 48hr Post-Incubation |
| Position 1 | No Growth |
| Position 2 | No Growth |
| ... (and so on for all 18 positions) | No Growth |
| Position 18 | No Growth |
| Control (No Decontamination) | Growth |
Data adapted from a study on the Cytomat 10 C automated incubator.[3]
Table 2: Efficacy of this compound® Decontamination against Escherichia coli
| Test Position in Incubator | OD Measurement after 24hr | Colony Count after 24hr | Colony Count after 7 days |
| Position 1 | 0 | 0 | 0 |
| Position 2 | 0 | 0 | 0 |
| ... (and so on for all 18 positions) | 0 | 0 | 0 |
| Position 18 | 0 | 0 | 0 |
| Control (No Decontamination) | >1.0 | >10^6 | >10^6 |
Data adapted from a study on the Cytomat 10 C automated incubator.[3]
Table 3: Efficacy of this compound® Decontamination against Fungal and Bacterial Spores
| Microorganism | Reduction Rate |
| Aspergillus niger | > 6 log |
| Saccharomyces cerevisiae | > 6 log |
| Bacillus subtilis var. niger | > 6 log |
Data adapted from testing by the Centre for Applied Microbiology and Research (CAMR, UK).[4] A reduction of more than 6 logs of B. subtilis spores signifies a less than 1 in 1 million probability of survival.[4]
Experimental Protocols
Protocol for Routine Decontamination of a CO2 Incubator using this compound®
This protocol outlines the standard operating procedure for performing a routine decontamination of a compatible Thermo Scientific CO2 incubator in a GMP-compliant laboratory.
4.1.1 Materials
-
Compatible CO2 Incubator (e.g., Thermo Scientific Heracell™)
-
350 mL of distilled water[4]
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
4.1.2 Procedure
-
Preparation:
-
Schedule the decontamination cycle during a period of low laboratory activity to minimize disruption.
-
Ensure all cell cultures and other sensitive materials are removed from the incubator and safely stored in a separate, validated incubator.
-
Remove all interior components that are not compatible with the high-heat cycle, as specified by the manufacturer's instructions. Shelving and other designated internal components can typically remain.
-
Clean the interior surfaces of the incubator of any gross contamination (e.g., media spills) using a suitable laboratory disinfectant according to standard laboratory procedures.
-
-
Initiating the this compound® Cycle:
-
Add 350 mL of distilled water to the designated reservoir within the incubator to generate moist heat.[4]
-
Close the inner and outer incubator doors securely.
-
Press the "this compound" button on the incubator's control panel to initiate the cycle.[4] The process is fully automated.
-
The decontamination cycle will run for approximately 9 hours at 90°C with a relative humidity of >80%.[3]
-
-
Cycle Completion:
-
Upon completion of the cycle, the incubator will cool down to the set temperature.
-
Once the incubator has returned to its normal operating temperature, it is ready for use.
-
Document the completion of the decontamination cycle in the equipment logbook, including the date, time, and operator initials, in accordance with GMP documentation practices.
-
Protocol for Validation of this compound® Decontamination Efficacy
This protocol describes a method to validate the efficacy of the this compound® decontamination cycle within a specific incubator in a GMP setting, using biological indicators.
4.2.1 Materials
-
Biological indicators (BIs) containing spores of a resistant organism (e.g., Geobacillus stearothermophilus or Bacillus atrophaeus)
-
Sterile swabs
-
Sterile culture media (e.g., Tryptic Soy Broth)
-
Incubator for BI incubation
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
4.2.2 Procedure
-
Placement of Biological Indicators:
-
Place biological indicators in various locations within the incubator chamber, including areas that are considered difficult to decontaminate (e.g., corners, behind shelving brackets).
-
Place a minimum of three BIs in representative locations.
-
Retain one BI from the same lot as a positive control, which will not be exposed to the this compound® cycle.
-
-
Running the Decontamination Cycle:
-
Initiate and complete the this compound® decontamination cycle as described in Protocol 4.1.
-
-
Aseptic Recovery and Incubation:
-
Once the cycle is complete and the incubator has cooled, aseptically retrieve the exposed biological indicators.
-
Transfer the BIs to the appropriate sterile culture media.
-
Incubate the exposed BIs and the positive control BI according to the manufacturer's instructions (typically 55-60°C for Geobacillus stearothermophilus for 7 days).
-
-
Results and Interpretation:
-
Observe the BIs for any signs of growth (e.g., turbidity, color change).
-
The positive control BI should show growth, confirming the viability of the spores.
-
The BIs exposed to the this compound® cycle should show no growth.
-
A successful validation is indicated by the inactivation of all exposed BIs.
-
Document all results and observations in a validation report.
-
Visualizations
Experimental Workflow for this compound® Decontamination
Caption: Workflow for routine this compound® decontamination.
Logical Relationship for GMP Compliance
Caption: Role of this compound® in achieving GMP compliance.
Safety and Handling
While the this compound® cycle is an automated process, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when preparing the incubator for decontamination and handling any cleaning agents.[5]
-
Hot Surfaces: The interior and exterior surfaces of the incubator will be hot during and immediately after the decontamination cycle. Avoid touching the incubator until it has cooled to a safe temperature.
-
Chemical Disinfectants: If using chemical disinfectants for pre-cleaning, follow the manufacturer's safety data sheet (SDS) for proper handling, use, and disposal.[5][6][7]
Conclusion
The this compound® decontamination routine provides a reliable and validated method for maintaining a sterile environment in compatible laboratory incubators, which is a critical aspect of operating within a GMP-compliant framework. By incorporating this automated decontamination process into routine laboratory procedures, researchers, scientists, and drug development professionals can significantly reduce the risk of microbial contamination, thereby ensuring the integrity of their work and the safety of their products. Adherence to the protocols outlined in this document will facilitate the effective use of the this compound® cycle and support overall compliance with GMP standards.
References
- 1. GMP-Compliant Installations | Laboratory Temperature Control | UK, WE [laboratorytemperaturecontrol.co.uk]
- 2. 4 Key Steps to Achieve GMP Compliance in Pharmaceutical Cleanrooms | Labcompare.com [labcompare.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. contrad.com [contrad.com]
- 6. deconlabs.com [deconlabs.com]
- 7. contrad.com [contrad.com]
Application Notes: Integrating the ContraCon™ Decontamination Routine into Automated Workflows
Introduction
Maintaining aseptic conditions is paramount in cell culture, where microbial contamination can lead to significant data loss and compromised research outcomes. The ContraCon™ decontamination routine, a proprietary technology by Thermo Fisher Scientific, offers an automated, on-demand solution for eliminating bacteria, fungi, molds, and mycoplasma within CO₂ incubators. This routine utilizes a 90°C moist heat cycle, ensuring a thorough and reliable decontamination of the incubator's interior surfaces without the need for manual disassembly and autoclaving of internal components.[1][2] This document provides detailed protocols for the application of the this compound™ routine and its integration into automated cell culture workflows, ensuring the integrity of your research and bioproduction processes.
Principle of Operation
The this compound™ routine employs moist heat at 90°C, which is more effective at lower temperatures than dry heat for eliminating microorganisms, particularly resistant spores.[2] The presence of moisture facilitates the germination of spores, rendering them susceptible to the lethal effects of the heat.[2] This automated process simplifies cleaning, minimizes variability associated with manual disinfection, and leaves no chemical residues.[1][2]
Key Applications
-
Preventative Maintenance: Regular execution of the this compound™ routine as part of a scheduled maintenance plan helps to maintain a consistently sterile incubator environment, minimizing the risk of contamination in long-term cell cultures.
-
Post-Contamination Decontamination: In the event of a microbial contamination, the this compound™ routine provides a robust method for complete incubator sterilization, allowing for a swift return to aseptic working conditions.
-
Integration with Automated Systems: The routine is designed to be seamlessly integrated into automated cell culture platforms, such as those utilizing the Thermo Scientific™ Cytomat™ series of automated incubators.[3] This allows for scheduled, hands-free decontamination cycles, crucial for maintaining sterility in high-throughput screening and biopharmaceutical production workflows.
Experimental Protocols
Protocol 1: Standard this compound™ Decontamination Cycle
This protocol describes the standard procedure for running the this compound™ decontamination routine in a compatible Thermo Scientific™ CO₂ incubator.
Materials:
-
Thermo Scientific™ CO₂ incubator equipped with the this compound™ feature (e.g., Heracell™ 150i or 240i)
-
350 mL of sterile, distilled, or deionized water[2]
Procedure:
-
Preparation: Remove all cell cultures, media, and other sensitive materials from the incubator. Ensure that the incubator is empty.
-
Water Addition: Add 350 mL of sterile, distilled, or deionized water to the designated water reservoir or pan within the incubator to generate the moist heat.[2]
-
Initiate the Cycle: Close the incubator door securely. Navigate to the this compound™ routine option on the incubator's control panel.
-
Activation: Press the button to begin the decontamination process.[2] The cycle will automatically heat the incubator interior to 90°C with moist heat and hold it for the prescribed duration (typically 9 hours).[3]
-
Completion: After the cycle is complete, the incubator will cool down. Once the temperature has returned to the setpoint, the incubator is ready for use.
Protocol 2: Validation of this compound™ Decontamination Efficacy
This protocol outlines a method to validate the effectiveness of the this compound™ routine using biological indicators. This is particularly useful for quality control and process validation in regulated environments.
Materials:
-
Biological indicators (e.g., spore strips or suspensions of Bacillus subtilis or Aspergillus niger)
-
Sterile swabs
-
Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Control incubator set to the appropriate growth temperature for the test organisms
-
Microplate reader or spectrophotometer for optical density (OD) measurements
Procedure:
-
Inoculation: Place biological indicators at various locations within the incubator, including hard-to-reach areas such as corners, behind shelves, and near the fan.
-
Control Samples: Prepare a set of control biological indicators that will not be subjected to the decontamination cycle.
-
Run Decontamination Cycle: Execute the this compound™ routine as described in Protocol 1.
-
Post-Cycle Recovery: Once the cycle is complete and the incubator has cooled, aseptically retrieve the biological indicators.
-
Incubation: Transfer the biological indicators to the appropriate growth medium. Incubate both the test and control samples under optimal growth conditions.
-
Analysis: After a suitable incubation period (e.g., 24-48 hours), visually inspect for microbial growth. For quantitative analysis, measure the optical density (OD) of the cultures. A lack of growth in the test samples compared to robust growth in the control samples validates the efficacy of the decontamination.
Data Presentation
The following tables summarize the expected results from a validation study of the this compound™ decontamination routine.
Table 1: Efficacy of this compound™ Routine Against Bacillus subtilis Spores
| Location within Incubator | Pre-Decontamination (CFU/strip) | Post-Decontamination (CFU/strip) | Log Reduction |
| Center of Shelf | 1.5 x 10⁶ | 0 | >6 |
| Back Corner, Top Shelf | 1.3 x 10⁶ | 0 | >6 |
| Near Fan Housing | 1.6 x 10⁶ | 0 | >6 |
| Control (No Decontamination) | 1.4 x 10⁶ | 1.3 x 10⁶ | 0 |
Table 2: Efficacy of this compound™ Routine Against Aspergillus niger Spores
| Location within Incubator | Pre-Decontamination (CFU/strip) | Post-Decontamination (CFU/strip) | Log Reduction |
| Center of Shelf | 2.1 x 10⁵ | 0 | >5 |
| Back Corner, Top Shelf | 1.9 x 10⁵ | 0 | >5 |
| Near Fan Housing | 2.3 x 10⁵ | 0 | >5 |
| Control (No Decontamination) | 2.0 x 10⁵ | 1.9 x 10⁵ | 0 |
Visualizations
Diagram 1: this compound™ Decontamination Workflow
Caption: Workflow diagram of the this compound™ decontamination routine.
Diagram 2: Integration of this compound™ into an Automated Cell Culture System
Caption: Integration of this compound™ into an automated workflow.
References
Standard Operating Procedure for Incubator Decontamination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a sterile environment within a laboratory incubator is paramount for the integrity and reproducibility of experimental results, particularly in cell culture, microbiology, and drug development. Contamination by microorganisms such as bacteria, fungi, and viruses can lead to significant data loss, project delays, and compromised product safety. This document provides a comprehensive set of standard operating procedures (SOPs) for the routine cleaning, disinfection, and sterilization of laboratory incubators to mitigate the risk of contamination.
These protocols are designed to be implemented as part of a regular laboratory maintenance schedule and in response to suspected or confirmed contamination events. Adherence to these procedures will help ensure a controlled and aseptic environment for sensitive applications.
Decontamination Methods Overview
Several methods are available for incubator decontamination, each with its own advantages, limitations, and specific applications. The choice of method depends on the type of incubator, the nature of the work being conducted, and the level of sterility required.
| Decontamination Method | Principle of Action | Typical Efficacy (Log Reduction) | Key Advantages | Key Disadvantages |
| Manual Cleaning & Disinfection | Physical removal of dirt and microorganisms followed by chemical inactivation. | Varies with disinfectant and procedure | Cost-effective, suitable for routine cleaning. | Operator-dependent, may not reach all surfaces, potential for chemical residues. |
| High-Heat Sterilization (Dry) | Kills microorganisms through exposure to high temperatures (e.g., 120-180°C) for a specified duration. | 6-log (99.9999%) | Highly effective against a broad spectrum of microbes, including resilient spores. No chemical residues. | Requires an incubator with this feature, longer cycle times (up to 12 hours). |
| Moist Heat Decontamination | Utilizes high humidity at elevated temperatures (e.g., 90-95°C) to kill microorganisms. | 6-log (99.9999%) | Effective against common contaminants, shorter cycle times than dry heat. | Requires an incubator with this feature. |
| Ultraviolet (UV) Light Decontamination | UV-C radiation (254 nm) damages the DNA of microorganisms, rendering them unable to replicate. | 3-log (99.9%) | Non-invasive, can be used to decontaminate air and water in the humidity pan. | Limited penetration (shadowed areas are not decontaminated), less effective than heat methods. |
| Vaporized Hydrogen Peroxide (H2O2) | Gaseous H2O2 sterilizes the chamber and its components. | High | Rapid cycle times (less than 3 hours), effective at low temperatures. | Requires specialized equipment and H2O2 consumables. |
| Chemical Fumigation (e.g., Chlorine Dioxide) | Gaseous disinfectant fills the chamber to sterilize all surfaces. | High | Effective for decontaminating entire rooms and equipment. | Requires specialized equipment and safety precautions. |
Experimental Protocols
Protocol for Routine Manual Cleaning and Disinfection
This protocol should be performed on a regular basis (e.g., monthly) to maintain a clean incubator environment.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses.
-
Lint-free sterile cloths or wipes.
-
Sterile distilled water.
-
Mild laboratory detergent.
-
70% ethanol (B145695) or a recommended non-corrosive, broad-spectrum disinfectant.
-
Autoclave (if applicable).
Procedure:
-
Preparation:
-
Temporarily relocate all cell cultures to a backup incubator.
-
Turn off the incubator and disconnect it from the power supply. For CO2 incubators, also turn off the gas supply.
-
Allow the incubator to cool to room temperature.
-
-
Disassembly:
-
Carefully remove all internal components, including shelves, shelf supports, water pan, and any other removable parts.
-
-
Cleaning:
-
Wash all removable components with a mild detergent solution and warm water.
-
If components are autoclavable, sterilize them according to the manufacturer's instructions.
-
Thoroughly clean the interior surfaces of the incubator chamber with a mild detergent solution, paying close attention to corners and gaskets.
-
Rinse all components and the incubator interior thoroughly with sterile distilled water to remove any detergent residue.
-
Dry all parts completely with a sterile, lint-free cloth.
-
-
Disinfection:
-
Wipe down all internal surfaces and components with 70% ethanol or another approved disinfectant. Do not spray disinfectant directly on sensors.
-
Ensure the disinfectant has adequate contact time as recommended by the manufacturer.
-
Allow all surfaces to air dry completely inside a closed incubator.
-
Best Practices for Incubator Decontamination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a sterile environment within a laboratory incubator is paramount for the integrity and reproducibility of experimental results, particularly in cell culture, microbiology, and drug development. Contamination by bacteria, fungi, mycoplasma, or viruses can lead to significant data loss, project delays, and compromised product safety. Therefore, a robust and validated incubator decontamination protocol is a critical component of Good Laboratory Practice (GLP).
These application notes provide a comprehensive overview of the best practices for preparing and loading a laboratory incubator for decontamination. The protocols outlined below are designed to ensure the thorough eradication of contaminants from all internal surfaces and components, thereby safeguarding sensitive cultures and experiments. Adherence to these guidelines will help researchers and scientists maintain a consistently sterile incubator environment.
Quantitative Decontamination Parameters
Effective decontamination is dependent on the appropriate application of heat, chemicals, or radiation. The following table summarizes key quantitative parameters for common incubator decontamination methods. It is crucial to consult the manufacturer's specifications for your specific incubator model, as parameters may vary.
| Decontamination Method | Key Parameters | Typical Cycle Duration | Efficacy (Log Reduction) | Notes |
| High-Heat Sterilization | 180°C | ~12 hours | >6 | Globally recognized as a highly effective method for sterilization.[1] Not suitable for all incubator components. |
| Moist Heat Decontamination | 90-95°C with high humidity | ~15 hours | ~6 | Effective against a broad range of common laboratory contaminants.[1] |
| Hydrogen Peroxide (H₂O₂) Vapor | Vaporized H₂O₂ | < 3 hours | >6 | Rapid decontamination cycle; requires specialized equipment.[2][3] Leaves minimal residue.[3] |
| Ultraviolet (UV-C) Irradiation | 254 nm wavelength | Variable (can be continuous or a dedicated cycle) | ~3 | Primarily a method for continuous contamination control rather than a full decontamination cycle.[1] |
| Manual Decontamination (70% Ethanol) | 70% ethanol (B145695) solution | N/A | Variable | Effective for surface disinfection but may not reach all crevices. Should be used as part of a regular cleaning schedule.[4][5] |
Experimental Protocols
Protocol for Manual Incubator Decontamination
This protocol describes the steps for the routine manual cleaning and disinfection of a laboratory incubator. This should be performed on a regular basis (e.g., monthly) and whenever a spill occurs.[6][7]
3.1.1 Materials
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Lint-free cloths or wipes[8]
-
Mild detergent solution
-
Sterile distilled water[9]
-
70% ethanol or a recommended non-corrosive disinfectant[4][5]
-
Autoclave (if applicable)
3.1.2 Procedure
-
Preparation: Don appropriate PPE. If the incubator contains cultures, relocate them to a separate, clean incubator.
-
Power Down: Turn off the incubator and disconnect it from the power supply. Also, shut off the CO₂ supply.[2]
-
Empty the Incubator: Carefully remove all internal components, including shelves, shelf supports, water pan, and any other removable parts.[7][8]
-
Clean Removable Components:
-
Wash all removed components with a mild detergent solution and warm water.[8]
-
Thoroughly rinse the components with sterile distilled water to remove any detergent residue.[8]
-
Wipe down all components with 70% ethanol or another approved disinfectant and allow them to air dry completely.[2]
-
If the components are autoclavable, they can be sterilized according to standard autoclave procedures.[2]
-
-
Clean the Incubator Interior:
-
Wipe down all interior surfaces of the incubator chamber with a mild detergent solution, paying close attention to corners and crevices.[8]
-
Rinse the interior surfaces by wiping them with a cloth dampened with sterile distilled water.
-
Thoroughly wipe down the entire interior with 70% ethanol. Do not spray directly on sensors.[5][9]
-
Clean the inner door and gasket with 70% ethanol.[2]
-
-
Reassembly: Once all components and the incubator interior are completely dry, carefully reassemble the incubator.
-
Final Steps: Refill the water pan with fresh, sterile distilled water.[9] Reconnect the power and gas supply, and allow the incubator conditions to stabilize overnight before reintroducing cultures.[10]
Protocol for Validation of an Automated Decontamination Cycle
This protocol outlines a method for validating the efficacy of an automated decontamination cycle (e.g., high-heat or H₂O₂) using biological indicators (BIs).
3.2.1 Materials
-
Biological Indicators (BIs) appropriate for the decontamination method (e.g., Geobacillus stearothermophilus for heat, Bacillus subtilis for dry heat/H₂O₂)
-
Aseptic handling equipment (e.g., sterile forceps)
-
Appropriate growth medium for the BIs
-
A calibrated incubator for incubating the BIs
3.2.2 Procedure
-
Preparation: Before starting the decontamination cycle, prepare the incubator as per the manufacturer's instructions. This typically involves removing all cultures and ensuring the incubator is empty.
-
Placement of BIs: Aseptically place BIs in various locations throughout the incubator chamber to test the decontamination of hard-to-reach areas. Recommended locations include the center of each shelf, each corner of the incubator, and near the door.[11]
-
Run Decontamination Cycle: Initiate the automated decontamination cycle according to the manufacturer's protocol.
-
Retrieval of BIs: Once the cycle is complete and the incubator has returned to a safe temperature, aseptically retrieve the BIs.
-
Incubation of BIs: Transfer the BIs to the appropriate growth medium and incubate them under the specified conditions. Include a positive control BI that was not exposed to the decontamination cycle.
-
Data Analysis: After the incubation period, check for growth. The absence of growth in the test BIs and the presence of growth in the positive control indicate a successful decontamination cycle.
-
Documentation: Record all steps, including the type and lot number of the BIs used, their locations in the incubator, the parameters of the decontamination cycle, and the final results.
Best Practices for Loading an Incubator for Decontamination
Proper loading, or more accurately, preparation for decontamination is crucial for success. The primary goal is to ensure that the decontaminating agent can reach all surfaces.
-
Empty Chamber is Ideal: For both manual and automated decontamination cycles, it is best practice to completely empty the incubator of all removable components.[7][8][12]
-
Separate Decontamination: All shelves, shelf supports, and the water pan should be decontaminated separately.[7] Autoclaving is the preferred method for autoclavable parts.[2]
-
No Obstructions: Do not leave any items inside the incubator during a decontamination cycle, as this can create shadows or block the flow of heat or vapor, leading to incomplete sterilization.
-
Post-Decontamination Assembly: Reassemble the incubator only after the decontamination cycle is complete and the chamber and all components are dry.[10]
Diagrams
Caption: Workflow for incubator preparation and decontamination.
Caption: Workflow for validating an automated decontamination cycle.
References
- 1. escolifesciences.com [escolifesciences.com]
- 2. biocompare.com [biocompare.com]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. site.labnet.fi [site.labnet.fi]
- 5. How to clean co2 incubator | Incubation | PHC Europe BV [phchd.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. aresscientific.com [aresscientific.com]
- 8. fishersci.com [fishersci.com]
- 9. ibc.utah.edu [ibc.utah.edu]
- 10. labsynergy.co.uk [labsynergy.co.uk]
- 11. Incubator Validation | Pharmaceutical Industry | Ellab.com [ellab.com]
- 12. Microbiology: How to Decontaminate an Incubator? - SuperMicrobiologists [supermicrobiologists.com]
Application Notes and Protocols for the ContraCon Decontamination Cycle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing the ContraCon decontamination cycle for CO2 incubators. The frequency of this automated 90°C moist heat decontamination process is critical for maintaining aseptic conditions in cell culture and other sensitive applications. This document outlines a risk-based approach to determine the optimal decontamination schedule, presents efficacy data, and provides detailed protocols for validation.
Introduction to the this compound Decontamination Cycle
The this compound decontamination cycle is an automated, high-temperature moist heat process designed to eliminate microbial contaminants within a CO2 incubator. The cycle typically involves heating the chamber to 90°C in the presence of humidity, which is highly effective at killing bacteria, fungi, and even resistant spores.[1] Unlike manual cleaning, the automated process ensures that all internal surfaces are treated, reducing the risk of human error and re-introduction of contaminants.[1]
Determining the Frequency of the this compound Decontamination Cycle: A Risk-Based Approach
The optimal frequency for running the this compound decontamination cycle is not a one-size-fits-all recommendation. It should be determined by a thorough risk assessment of the laboratory's specific conditions and applications. General recommendations for CO2 incubator cleaning and decontamination range from once a month to every six months.[2][3] A risk-based approach allows for a more tailored and effective decontamination schedule.
Risk Assessment Table
To assist in determining the appropriate frequency, a risk assessment should be performed. The following table outlines key risk factors and their corresponding levels. Score each factor based on your laboratory's specific circumstances.
| Risk Factor | Low Risk (1 point) | Medium Risk (2 points) | High Risk (3 points) |
| Usage Frequency | Infrequent use (e.g., < 3 times a week) | Moderate use (e.g., daily by one or two users) | High use (e.g., multiple users, frequent door openings) |
| Type of Cultures | Established, robust cell lines | Primary cells, sensitive cell lines | Patient-derived samples, stem cells, long-term cultures |
| Aseptic Technique Proficiency | Experienced personnel with consistent aseptic technique | Mixed experience levels within the lab | Training of new personnel, occasional breaches in technique |
| Laboratory Environment | Cleanroom or low-traffic, dedicated cell culture suite | Standard laboratory with moderate traffic | High-traffic, multi-purpose laboratory |
| History of Contamination | No history of contamination in the last 12 months | Occasional, isolated incidents of contamination | Recurrent or widespread contamination issues |
| Spills and Splatter Potential | Low potential for spills (e.g., handling small volumes) | Moderate potential for spills | High potential for spills (e.g., large volume media changes) |
Scoring and Recommended Frequency:
-
6-9 points (Low Risk): Run the this compound cycle every 3 to 6 months.
-
10-14 points (Medium Risk): Run the this compound cycle every 1 to 3 months.[2][3]
-
15-18 points (High Risk): Run the this compound cycle monthly, or more frequently as needed.[3]
Decision Tree for Decontamination Frequency
The following decision tree provides a visual guide to determining the appropriate frequency for running the this compound decontamination cycle based on the risk assessment.
Efficacy of the this compound Decontamination Cycle
Validation studies have demonstrated the effectiveness of the 90°C moist heat this compound decontamination cycle against a range of common laboratory contaminants. The high temperature combined with humidity effectively denatures proteins and damages other essential cellular components of microorganisms, leading to their inactivation.[4]
Quantitative Efficacy Data
The following table summarizes the log reduction of various microorganisms achieved by the this compound decontamination cycle from validation studies. A log reduction of 6 is equivalent to a 99.9999% reduction in viable organisms.
| Microorganism | Type | Log Reduction | Reference |
| Bacillus atrophaeus | Bacterial Spores | > 4 | [4] |
| Enterococcus faecalis | Vegetative Bacteria | > 6 | [4] |
| Pseudomonas aeruginosa | Vegetative Bacteria | > 6 | [4] |
| Staphylococcus epidermidis | Vegetative Bacteria | > 6 | [4] |
| Aspergillus niger | Fungal Spores | > 4 | Thermo Fisher Scientific Data |
| Saccharomyces cerevisiae | Yeast | > 5 | Thermo Fisher Scientific Data |
Experimental Protocols
Protocol for Running the this compound Decontamination Cycle
Materials:
-
Sterile, distilled water
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Remove all cultures and heat-sensitive materials: Transfer all cell cultures, media, and other heat-sensitive items to a backup incubator or a safe location.
-
Remove internal components (optional but recommended for thorough cleaning): For a more comprehensive decontamination, remove shelves, shelf supports, and the water pan. Clean these components manually with a suitable laboratory disinfectant and rinse with sterile water.
-
Add sterile water: Pour the manufacturer-recommended volume of sterile, distilled water into the incubator's water reservoir or the bottom of the chamber as instructed in the user manual.
-
Initiate the this compound cycle: Close the incubator doors and initiate the decontamination cycle according to the manufacturer's instructions, typically via the control panel.
-
Cycle completion: The cycle will run automatically, typically for several hours. Do not open the incubator doors during the cycle.
-
Post-cycle procedure: Once the cycle is complete and the incubator has cooled to its set temperature, wipe any remaining moisture from the interior with a sterile, lint-free cloth.
-
Re-install components and return cultures: Place the cleaned and sterilized internal components back into the incubator. Allow the incubator's temperature and CO2 levels to stabilize before returning your cultures.
Validation Protocol for the this compound Decontamination Cycle
This protocol outlines a method to validate the efficacy of the this compound 90°C moist heat decontamination cycle using biological indicators.
Materials:
-
Biological indicators (BIs) containing spores of a heat-resistant organism (e.g., Geobacillus stearothermophilus or Bacillus atrophaeus)
-
Sterile culture medium appropriate for the BI organism (e.g., Tryptic Soy Broth)
-
Sterile containers (e.g., tubes or vials) for incubating the BIs
-
Incubator for BI cultivation (set to the appropriate temperature for the BI organism)
-
Sterile forceps
-
Control BI (not exposed to the decontamination cycle)
Procedure:
-
Preparation:
-
Obtain a sufficient number of BIs to test multiple locations within the incubator. Recommended locations include the center of each shelf, the corners of the incubator, and near the door.
-
Label each BI with its intended location within the incubator.
-
Designate one BI as a positive control; this BI will not be placed inside the incubator during the decontamination cycle.
-
-
Placement of Biological Indicators:
-
Using sterile forceps, place the labeled BIs at the predetermined locations within the empty incubator chamber. Ensure good contact with the surfaces.
-
-
Running the Decontamination Cycle:
-
Follow the protocol for running the this compound decontamination cycle as described in section 4.1.
-
-
Retrieval and Incubation of Biological Indicators:
-
After the decontamination cycle is complete and the incubator has cooled, use sterile forceps to retrieve all BIs, including the unexposed positive control.
-
Aseptically transfer each BI to a labeled tube containing the appropriate sterile culture medium.
-
Incubate the tubes at the temperature recommended by the BI manufacturer for the specified period (typically 24-48 hours).
-
-
Interpretation of Results:
-
Positive Control: The positive control tube should show turbidity (cloudiness), indicating microbial growth. This confirms the viability of the spores on the BIs.
-
Test BIs: The tubes containing the BIs that were exposed to the this compound cycle should remain clear, with no signs of turbidity. This indicates that the decontamination cycle was successful in killing the bacterial spores.
-
Acceptance Criteria: For a successful validation, the positive control must show growth, and all test BIs must show no growth.
-
Mechanism of Moist Heat Decontamination
Moist heat is a highly effective method of sterilization because it efficiently transfers heat energy to microorganisms. This leads to the denaturation and coagulation of essential proteins and enzymes, rendering them non-functional. The presence of water molecules disrupts the hydrogen bonds that maintain the three-dimensional structure of these proteins. Additionally, moist heat can cause damage to the cell membrane and nucleic acids, ultimately leading to cell death.
References
Troubleshooting & Optimization
Technical Support Center: ContraCon Decontamination Cycles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with ContraCon decontamination cycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the operation of the this compound decontamination cycle.
Q1: The this compound decontamination cycle will not start. What should I do?
A1: If the this compound cycle fails to initiate, please perform the following checks:
-
Prerequisites Not Met: Ensure all pre-cycle requirements are fulfilled according to the user manual. This typically includes removing all cultures and items from the incubator, adding the specified amount of distilled or deionized water (usually 350 ml) to the water reservoir, and ensuring the inner glass door and outer door are securely closed.[1][2]
-
Door Ajar: The cycle will not begin if the incubator doors are not properly sealed. An alarm may sound if the door is open for an extended period.[3] Close both doors firmly and attempt to start the cycle again.
-
System Error: Check the control panel for any error messages or codes. If an error is displayed, consult the incubator's user manual for specific troubleshooting steps related to that code. If no error is visible, a power cycle (turning the incubator off and on again) may resolve the issue.
Q2: The this compound cycle was interrupted mid-cycle. What are the common causes and solutions?
A2: An interruption of the this compound cycle can be caused by several factors. Below are the most common scenarios and their resolutions.
| Cause | Indicator/Error Message | Solution |
| Power Failure | The incubator display will be off. An alarm may sound upon power restoration. | If a power failure occurs during the heating or holding phase, an alarm will sound. Silence the alarm by pressing the "90 °C" or "this compound" key (potentially twice for 5 seconds). The cycle will need to be restarted from the beginning.[4] |
| User Interruption | A "STOP" key was pressed, leading to a confirmation dialog. | The this compound routine can be manually interrupted. To resume, follow the on-screen prompts. To cancel the cycle, confirm the cancellation. An error message may be displayed upon cancellation, which needs to be acknowledged to return to the main menu.[5] |
| "No Gas" Alarm | An audible alarm will sound, and a "no gas" message may be displayed. | This alarm indicates an issue with the gas supply. The this compound cycle itself does not require CO2, but the system may still monitor the gas supply. You can typically acknowledge and silence the alarm by pressing any key on the display. The decontamination cycle should continue without being canceled.[5] |
| Temperature Exceeded | The cycle may be interrupted if the temperature exceeds a predefined safety limit (e.g., 95°C). | This is a safety feature to prevent overheating. The heating element will be switched off. The cause of the over-temperature condition should be investigated by a qualified technician. Do not restart the cycle until the issue is resolved.[4] |
Q3: I ran a this compound cycle, but I still see signs of contamination. What should I do?
A3: While the this compound 90°C moist heat decontamination cycle is highly effective, residual contamination can occur under certain circumstances.[1][2]
-
Improper Cleaning: The this compound cycle is not a substitute for regular cleaning. Gross contamination, such as media spills, should be cleaned with an appropriate disinfectant before initiating the decontamination cycle.[3]
-
Incorrect Water Volume: The cycle's efficacy relies on the generation of moist heat. Ensure the correct volume of distilled or deionized water was added to the reservoir before starting the cycle.
-
Contaminated Items Left Inside: The incubator must be completely empty during the decontamination cycle. Any items left inside, including shelves and racks that were not properly decontaminated beforehand, can be a source of re-contamination.
-
Post-Cycle Contamination: Ensure that sterile techniques are used when handling items that are placed back into the incubator after a successful decontamination cycle.
If contamination persists, it is advisable to perform a validation of the decontamination cycle to ensure it is reaching the specified temperature and humidity levels.
Data on Decontamination Efficacy
The this compound 90°C moist heat decontamination cycle has been demonstrated to be effective at inactivating various common laboratory contaminants. The following table summarizes the log reduction of several microorganisms after a this compound cycle.
| Microorganism | Type | Log Reduction |
| Aspergillus niger | Mold (Spores) | > 4[1] |
| Saccharomyces cerevisiae | Yeast | > 2 (approaching 5)[1] |
| Bacillus subtilis var. niger | Bacteria (Spores) | > 6[1] |
Note: A log reduction of >6 indicates a less than 1 in 1,000,000 chance of a single microorganism surviving the decontamination process.[1]
Experimental Protocols
Protocol: Validation of this compound Decontamination Cycle
This protocol outlines a method for validating the efficacy of the this compound decontamination cycle using biological indicators.
1. Objective: To verify that the this compound decontamination cycle achieves the desired level of microbial inactivation within the incubator chamber.
2. Materials:
-
Biological Indicators (BIs) containing spores of a highly resistant organism (e.g., Geobacillus stearothermophilus or Bacillus atrophaeus).
-
Control BI from the same lot.
-
Appropriate growth medium for the BIs.
-
Incubator for incubating the BIs post-cycle.
-
Personal Protective Equipment (PPE).
3. Procedure:
-
Preparation:
-
Ensure the incubator is clean and free of any visible debris or spills.
-
Place BIs in locations throughout the incubator chamber that are considered the most difficult to decontaminate (e.g., corners, behind racks, and near the door).
-
Designate one BI from the same lot as a positive control; do not place this in the incubator.
-
-
Decontamination Cycle:
-
Add the manufacturer-specified volume of distilled or deionized water to the incubator's water reservoir.
-
Initiate the this compound decontamination cycle as per the manufacturer's instructions.
-
Allow the cycle to complete uninterrupted. The typical duration is approximately 25 hours.[2]
-
-
Incubation and Analysis:
-
Once the cycle is complete and the incubator has cooled to a safe temperature, retrieve the BIs.
-
Aseptically transfer the BIs and the positive control BI to their respective growth media.
-
Incubate all BIs according to the manufacturer's instructions (typically 24-48 hours at a specific temperature).
-
-
Results Interpretation:
-
Positive Control: The positive control BI should show microbial growth (e.g., color change, turbidity). This confirms the viability of the spores and the suitability of the growth medium.
-
Test BIs: The BIs that were placed inside the incubator during the this compound cycle should show no growth.
-
4. Pass/Fail Criteria:
-
Pass: The positive control shows growth, and all test BIs show no growth. This indicates a successful decontamination cycle.
-
Fail: The positive control shows no growth (invalid test), or any of the test BIs show growth. A failed result indicates that the decontamination cycle was not effective, and troubleshooting should be initiated.
Visual Troubleshooting Guides
The following diagrams illustrate the logical flow for troubleshooting common this compound decontamination cycle issues.
References
Cytomat 10 C Decontamination Process Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the ContraCon™ thermal decontamination process of the Thermo Scientific™ Cytomat™ 10 C Automated Incubator.
Frequently Asked Questions (FAQs)
Q1: What is the this compound™ decontamination routine?
A1: The this compound™ decontamination routine is a fully automated, high-temperature, moist-heat process designed to eliminate bacteria, fungi, and spores from the interior of the Cytomat™ 10 C incubator. This process significantly reduces the risk of contamination and enhances experimental reproducibility.[1][2]
Q2: What are the standard parameters for the this compound™ decontamination cycle?
A2: The standard, pre-programmed this compound™ cycle runs at 90°C for a duration of 9 hours with a relative humidity of over 80%.[3]
Q3: Do I need to remove any internal components before starting the decontamination cycle?
A3: No, the this compound™ routine is designed to decontaminate the incubator with all its internal components in place, providing a "walk-away" operation.[1][2] However, all cell cultures, media, and other heat-sensitive materials must be removed.
Q4: How is humidity controlled during the decontamination process?
A4: The Cytomat™ 10 C utilizes Hydra-Smart™ technology with an external water reservoir to precisely control humidity levels, minimizing the risk of contamination associated with internal water pans.[2][4]
Q5: Can I use chemical disinfectants instead of the thermal decontamination cycle?
A5: While manual cleaning with appropriate disinfectants is a part of regular maintenance, the automated this compound™ thermal decontamination provides a more thorough and validated method for eliminating contaminants, especially in hard-to-reach areas.[3]
Troubleshooting Guide
Issue 1: Decontamination Cycle Fails to Start
| Potential Cause | Recommended Action |
| Door is not properly closed or the door sensor is faulty. | Ensure the incubator door is securely closed. Listen for a click to confirm latching. If the cycle still doesn't start, there may be an issue with the door sensor requiring technical service. |
| Water reservoir for the humidity control is empty or low. | Check the water level in the external water reservoir and refill with sterile, distilled water as needed. |
| The unit is displaying a specific error message. | Refer to the instrument's user interface for any displayed error codes or messages. As specific error code documentation is not publicly available, contact Thermo Fisher Scientific technical support with the displayed message for further assistance. |
| The incubator is not in the correct state to initiate the cycle (e.g., a run is in progress). | Ensure that any ongoing incubation processes are stopped and that the incubator is in a ready state to begin the decontamination cycle. |
Issue 2: Decontamination Cycle Does Not Reach or Maintain 90°C
| Potential Cause | Recommended Action |
| Incorrect ambient room temperature. | Ensure the laboratory's ambient temperature is within the manufacturer's recommended range for optimal performance. Extreme ambient temperatures can affect the incubator's ability to reach and maintain high temperatures. |
| Faulty heating element or temperature sensor. | If the incubator consistently fails to reach the target temperature, there may be a hardware issue with the heating elements or the temperature sensor. This requires intervention from a qualified service engineer. |
| Power supply issues. | Verify that the incubator is connected to a stable and adequate power supply. Fluctuations in power can affect heating performance. |
Issue 3: Inadequate Humidity Levels During Decontamination
| Potential Cause | Recommended Action |
| Clogged or malfunctioning water delivery system. | Check the tubing from the external water reservoir to the incubator for any kinks or blockages. Ensure the Hydra-Smart™ system is functioning correctly. |
| Incorrect type of water used. | Always use sterile, distilled water in the reservoir to prevent mineral buildup and ensure proper function of the humidity system. |
| Leak in the door seal. | Inspect the door gasket for any signs of wear, tear, or damage that could allow humidity to escape. A faulty gasket should be replaced by a service technician. |
Issue 4: Decontamination Cycle is Interrupted or Does Not Complete
| Potential Cause | Recommended Action |
| Power outage. | If the decontamination cycle was interrupted by a power failure, it will need to be restarted from the beginning once power is restored and the incubator has stabilized. |
| An internal error was detected by the system. | The incubator's control system may halt the cycle if it detects a significant deviation from the set parameters. Check the display for any error messages and contact technical support. |
| The incubator door was opened during the cycle. | Opening the door will interrupt the cycle. The cycle will need to be manually restarted. |
Experimental Protocols
This compound™ Decontamination Verification Protocol
This protocol is a summary of the methodology used to validate the effectiveness of the this compound™ decontamination routine.[3]
-
Preparation of Test Organisms:
-
Cultures of Bacillus subtilis/atrophaeus and Escherichia coli are prepared as representative contaminants.
-
-
Inoculation of Test Locations:
-
Aliquots of the microbial cultures are applied to sterile carriers (e.g., stainless steel coupons or directly onto surfaces).
-
These carriers are placed at 18 different locations within the Cytomat™ 10 C chamber, including walls, shelves, and areas shielded by equipment, to represent a "worst-case" contamination scenario.
-
-
Execution of the Decontamination Cycle:
-
The standard this compound™ decontamination cycle is initiated (9 hours, 90°C, >80% relative humidity).
-
-
Post-Cycle Analysis:
-
After the cycle is complete, the carriers are aseptically retrieved.
-
The carriers are transferred to a growth medium and incubated under optimal conditions to detect any residual microbial growth.
-
Control carriers that were not subjected to the decontamination cycle are also incubated to ensure the initial inoculums were viable.
-
-
Results Interpretation:
-
The absence of growth from the test carriers indicates a successful decontamination process.
-
Visualizations
Caption: Troubleshooting workflow for a decontamination cycle that fails to start.
Caption: Logical pathway of the this compound™ decontamination cycle.
References
How to optimize ContraCon for specific cell lines
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize ContraCon for your specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For initial experiments, we recommend a starting concentration of 10 µM. However, the optimal concentration is highly cell line-dependent. We advise performing a dose-response experiment to determine the EC50 for your specific cell line.
Q2: My cells are detaching from the plate after this compound treatment. What should I do?
A2: Cell detachment can indicate high levels of cytotoxicity or be a morphological characteristic of apoptosis. Consider the following:
-
Reduce this compound Concentration: You may be using a concentration that is too high for your specific cell line.
-
Check for Apoptosis Markers: Use an assay to check for markers of apoptosis, such as caspase-3/7 activation.
-
Use Coated Plates: For weakly adherent cell lines, consider using plates coated with poly-D-lysine or collagen.
Q3: I am not observing the expected downstream effects on the Kinase-Y pathway. Why might this be?
A3: Several factors could contribute to a lack of downstream effects:
-
Sub-optimal this compound Concentration: Your concentration may be too low to effectively inhibit the Kinase-Y pathway in your cell line. Refer to our dose-response protocol to determine the optimal concentration.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to Kinase-Y inhibition.
-
Incorrect Timing: The time point for your analysis may be too early or too late. We recommend a time-course experiment to identify the optimal treatment duration.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability between replicate wells can compromise your data. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment. Aliquot and store stock solutions as recommended. |
Issue 2: Low Potency of this compound in a New Cell Line
If this compound is showing lower than expected potency, consider the following optimization steps.
| Optimization Step | Experimental Protocol | Expected Outcome |
| Determine Optimal Concentration | Perform a dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 100 µM). | Identification of the EC50 value for the specific cell line. |
| Optimize Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at the determined EC50. | Determine the optimal time point for observing the desired effect. |
| Assess Cell Permeability | Use a fluorescently labeled version of this compound (if available) or a cell permeability assay. | Confirm that this compound is entering the cells effectively. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of your this compound serial dilutions.
-
Treatment: Remove the old media and add the this compound dilutions to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Assay: Perform your desired assay (e.g., cell viability, apoptosis) according to the manufacturer's instructions.
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50.
Protocol 2: Western Blot for Kinase-Y Pathway Activation
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or milk and then incubate with primary antibodies against p-Kinase-Y, total Kinase-Y, and a loading control (e.g., GAPDH). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visual Guides
Caption: Simplified signaling pathway of this compound's inhibitory action on the Kinase-Y pathway.
Caption: General experimental workflow for optimizing this compound in a new cell line.
Validating the effectiveness of the ContraCon routine
Technical Support Center: The ContraCon Routine
Welcome to the technical support center for the this compound routine. This resource is designed to help researchers, scientists, and drug development professionals effectively validate their experimental controls under various conditions, ensuring the reliability and reproducibility of their results. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the this compound routine?
A1: The this compound routine is a series of validation steps designed to assess the robustness and effectiveness of your experimental controls (both positive and negative) under "contrary" or off-target conditions. These conditions can include cellular stress, high compound concentrations, or extended incubation times, which might otherwise lead to misleading or false-positive/negative results. The routine ensures that your controls behave as expected, even when the experimental system is perturbed.
Q2: When should I perform the this compound routine?
A2: It is highly recommended to perform the this compound routine during the assay development and validation phase. Additionally, it should be repeated whenever a significant change is made to the experimental protocol, such as introducing a new cell line, reagent lot, or class of therapeutic compounds.
Q3: What are the key components of a typical this compound validation experiment?
A3: A standard this compound experiment involves three main arms:
-
Standard Conditions: Your assay performed with positive and negative controls under optimal, established conditions.
-
Stressor Conditions: The assay is run with controls exposed to a pre-defined, relevant stressor (e.g., oxidative stress, pH shift, thermal stress).
-
Compound Interference Conditions: The assay is run with controls in the presence of a high concentration of a non-active, structurally similar compound to test for off-target effects.
Q4: Can the this compound routine be adapted for different assay formats?
A4: Yes, the principles of the this compound routine are broadly applicable to various assay formats, including cell-based assays, ELISAs, and enzymatic assays. The specific stressors and interference compounds should be chosen based on the nature of the assay and the biological system being studied.
Troubleshooting Guide
Issue 1: My positive control shows a significantly weaker signal under stressor conditions.
-
Possible Cause: The stressor may be directly interfering with the signaling pathway that the positive control relies on. Alternatively, the stressor could be impacting overall cell viability, thereby reducing the signal.
-
Solution:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to distinguish between pathway-specific interference and general cytotoxicity.
-
If cell viability is unaffected, this suggests a genuine vulnerability in your positive control's mechanism under stress. This is a key finding of the this compound routine and indicates that results obtained under similar stress conditions should be interpreted with caution.
-
Consider using an alternative positive control that acts on a more robust, downstream component of the pathway.
-
Issue 2: I'm observing high background noise in my negative control wells when adding an interference compound.
-
Possible Cause: The interference compound may be causing non-specific binding, autofluorescence, or interacting with the detection reagents.
-
Solution:
-
Run a blank plate (no cells, no primary antibody) with just the interference compound and detection reagents to check for direct chemical interference.
-
If the compound itself is fluorescent, ensure you are using appropriate spectral filters to minimize bleed-through.
-
Consider including additional wash steps in your protocol before the final reading to remove any residual, non-specifically bound compound.
-
Issue 3: The results from my this compound routine are highly variable between replicates.
-
Possible Cause: High variability can stem from inconsistent application of the stressor, uneven cell plating, or edge effects on the microplate.
-
Solution:
-
Ensure the method for applying the stressor (e.g., temperature shift, chemical addition) is uniform across all wells. Use a multichannel pipette for reagent addition where possible.
-
Check cell seeding density and distribution. Allow cells to settle at room temperature for 15-20 minutes before placing them in the incubator to promote a more even monolayer.
-
Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations, or ensure they are filled with a buffer/media to mitigate these effects.
-
Quantitative Data Summary
The following tables summarize expected outcomes from a successful this compound validation for a hypothetical cell-based assay measuring the inhibition of a target protein.
Table 1: Positive Control (PC) and Negative Control (NC) Performance
| Condition | Control | Mean Signal (RFU) | Standard Deviation | Signal-to-Background Ratio |
|---|---|---|---|---|
| Standard | PC | 15,200 | 850 | 30.4 |
| Standard | NC | 500 | 75 | N/A |
| Stressor | PC | 13,900 | 1,100 | 23.2 |
| Stressor | NC | 600 | 90 | N/A |
This table shows a slight, but acceptable, decrease in the signal-to-background ratio under stress conditions, indicating a robust control system.
Table 2: Compound Interference Test
| Condition | Control | Mean Signal (RFU) | Standard Deviation | % of Standard Condition |
|---|---|---|---|---|
| Standard | NC | 510 | 80 | 100% |
| + Interference Compound | NC | 550 | 95 | 107.8% |
This table demonstrates a minimal (<10%) increase in the negative control signal in the presence of a high-concentration interference compound, suggesting low off-target effects.
Detailed Experimental Protocols
Protocol: this compound Validation for a Cell-Based Luciferase Reporter Assay
1. Cell Plating: a. Seed HEK293T cells harboring the luciferase reporter construct in a 96-well, white-walled plate at a density of 20,000 cells per well in 100 µL of DMEM. b. Incubate for 24 hours at 37°C and 5% CO₂.
2. Application of Conditions: a. Standard Arm: Add 10 µL of vehicle (e.g., 0.1% DMSO) to the designated wells. b. Stressor Arm: Add 10 µL of a known cellular stressor (e.g., 100 µM H₂O₂) to the designated wells. c. Interference Arm: Add 10 µL of a high-concentration (e.g., 50 µM) inactive compound to the designated wells.
3. Addition of Controls: a. To Negative Control wells in all arms, add 10 µL of vehicle. b. To Positive Control wells in all arms, add 10 µL of a known activator of the reporter pathway (e.g., 10 µM Forskolin). c. Incubate for the desired duration (e.g., 6 hours) at 37°C and 5% CO₂.
4. Signal Detection: a. Equilibrate the plate to room temperature for 20 minutes. b. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. c. Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization. d. Read luminescence on a plate reader.
5. Data Analysis: a. Calculate the mean and standard deviation for all replicate wells. b. Determine the signal-to-background ratio for the Standard and Stressor arms (Mean PC Signal / Mean NC Signal). c. Compare the signal of the Negative Control in the Interference Arm to the Standard Arm to assess off-target effects.
Visualizations
Caption: Workflow diagram illustrating the key stages of the this compound validation routine.
Caption: A potential mechanism where a stressor inhibits an upstream kinase, affecting the positive control.
What to do if contamination occurs after a ContraCon cycle
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals who experience contamination after running a ContraCon decontamination cycle in their CO₂ incubators.
Troubleshooting Guide: Post-ContraCon Contamination
Q1: I've detected contamination in my cell cultures immediately after running a this compound cycle. What are the first steps I should take?
A: If you detect contamination, it is critical to act swiftly to prevent it from spreading to other cultures and equipment.
-
Isolate and Discard: Immediately seal and remove all contaminated culture vessels from the incubator and surrounding areas. Dispose of them according to your laboratory's biohazard waste protocols. It is generally discouraged to try and save contaminated cultures, as this can produce misleading results and risk further contamination.[1][2]
-
Decontaminate Work Areas: Thoroughly clean and disinfect any equipment that came into contact with the contaminated cultures, including the biosafety cabinet (BSC), pipettes, and work surfaces.[2][3] Use a disinfectant effective against the suspected contaminant.[3]
-
Initiate Investigation: Do not place any new cultures into the incubator until the source of the contamination has been identified and resolved. Begin the troubleshooting workflow outlined below.
Q2: How can I identify the source of the contamination that occurred after a successful this compound cycle?
A: The this compound 90°C moist heat decontamination cycle is proven to be highly effective at eliminating bacteria, fungi, spores, and mycoplasma from the incubator's interior surfaces.[4] Therefore, contamination detected after a cycle is almost always due to reintroduction of contaminants. Follow this systematic approach to pinpoint the source.
Frequently Asked Questions (FAQs)
Q1: What is the this compound cycle and how effective is it?
A: The this compound cycle is an automated, on-demand 90°C moist heat decontamination routine. The use of moist heat is more effective at lower temperatures than dry heat, particularly against resistant endospores, because the moisture helps them to germinate, which eliminates their natural resistance. This process does not require the removal of internal sensors or components.[5]
The cycle has been shown to be effective at inactivating common and resistant cell culture contaminants.
| Microorganism | Type | Log Reduction Achieved | Reference |
| Bacillus subtilis | Bacterial Spores | > 5.2 | [4] |
| Aspergillus niger | Fungal Spores | > 5.2 | [4] |
| Saccharomyces cerevisiae | Yeast | > 2.0 (approaching 5.0) | |
| Mycoplasma | Bacteria | Proven Effective |
Q2: What are the most common pathways for re-contamination after a successful cycle?
A: Once the this compound cycle is complete, the incubator interior is sterile. Contamination is introduced from external sources. The primary pathways include:
-
Improper Aseptic Technique: This is the most common cause, including incorrect handling of flasks, plates, and pipettes when placing them into the incubator.[4]
-
Contaminated Materials: Non-sterile media, reagents, or disposable plastics (flasks, plates) can introduce contaminants.[6]
-
Environmental Factors: Airborne contaminants like fungal spores can enter the incubator when the door is opened.[7] Spills or aerosols generated in the lab can also be a source.[8][9]
-
Personnel: Operators are a major source of microorganisms, which can be transferred into the clean environment.[8]
Q3: Should I add antibiotics to my media to prevent contamination after a decontamination cycle?
A: While antibiotics can be used to treat some bacterial contamination, they should not be used as a substitute for good aseptic technique.[1] Routine, long-term use of antibiotics can mask low-level contamination and lead to the development of antibiotic-resistant strains. Furthermore, antibiotics have no effect on fungal, yeast, or mycoplasma contaminants and can be toxic to some cell lines. The best practice is to address the root cause of the contamination rather than relying on antibiotics.
Key Experimental Protocols
Protocol: Testing Sterility of Cell Culture Media and Reagents
This protocol is a critical troubleshooting step to determine if your working solutions are the source of contamination.
Objective: To verify the sterility of a batch of cell culture medium, serum, or other liquid reagent.
Methodology:
-
Sample Collection: Using strict aseptic technique within a certified biosafety cabinet (BSC), dispense a small aliquot (e.g., 3-5 mL) of the solution to be tested into a sterile, labeled T-25 flask or 60mm culture dish.
-
Incubation: Place the test flask/dish into a trusted, contamination-free CO₂ incubator set to standard culture conditions (e.g., 37°C, 5% CO₂).
-
Positive Control (Optional but Recommended): In a separate flask, inoculate a sample of the test medium with a known, non-pathogenic organism to ensure the medium can support growth. Handle this positive control with extreme care to avoid cross-contamination.
-
Observation: Observe the test flask/dish daily for a minimum of 7 days using a phase-contrast microscope.
-
Analysis:
-
No Growth: If the medium remains clear and free of microbial structures after 7 days, the tested solution is likely sterile.
-
Growth Detected: If the medium becomes turbid, changes color unexpectedly, or shows visible microbial structures (bacteria, yeast hyphae), the solution is contaminated. The entire batch should be discarded, and the supplier should be notified.
-
References
- 1. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. eppendorf.com [eppendorf.com]
- 4. laboratorium-apparatuur.nl [laboratorium-apparatuur.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Cleaning and decontamination of the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cross-contamination risk and decontamination during changeover after cell-product processing - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Incubator Downtime: A Technical Support Guide
For researchers, scientists, and drug development professionals, incubator downtime following decontamination can be a significant bottleneck, disrupting experimental timelines and jeopardizing valuable cell cultures. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered after incubator decontamination, enabling a swift return to optimal research conditions.
Quantitative Data Summary: Decontamination Method Comparison
Choosing the right decontamination method is a critical first step in minimizing downtime. The following table summarizes key quantitative data for common incubator decontamination methods.
| Decontamination Method | Typical Cycle Time | Estimated Downtime (including cool-down/aeration) | Efficacy | Key Considerations |
| High-Heat Sterilization (Dry Heat) | 2-12 hours at 120-180°C[1][2] | 10-24 hours | High (kills bacteria, fungi, and spores)[1] | Requires removal of heat-sensitive components (e.g., some sensors).[3] Long cool-down period. |
| High-Heat Sterilization (Moist Heat) | 2-15 hours at 90-95°C[1][2] | 15-24 hours or longer[2] | High (effective against bacteria and fungi)[1] | Risk of condensation and potential for re-contamination if not dried properly.[2] |
| Hydrogen Peroxide (H₂O₂) Vapor | Approx. 3 hours[2][4] | 3-4 hours | High (broad-spectrum efficacy)[2] | Requires an H₂O₂ generator and proper handling of the chemical.[5] |
| Manual Decontamination (Chemical) | 1-2 hours (active cleaning time) | 2-4 hours (including drying time) | Variable (dependent on disinfectant and technique) | Labor-intensive and technique-dependent. Risk of residual disinfectant. |
| Ultraviolet (UV) Decontamination | Up to 24 hours[4] | Minimal (can often be run during off-peak hours) | Surface-level decontamination; not effective for shadowed areas.[2] | Often used as a supplementary method, not a standalone sterilization process.[2] |
Troubleshooting Guides
Issue 1: Prolonged Temperature and CO₂ Recovery After Decontamination
Symptoms:
-
The incubator takes significantly longer than the manufacturer's specified time to reach the set temperature and CO₂ levels after a decontamination cycle.
-
Temperature and CO₂ levels are unstable and fluctuate widely.
Possible Causes & Solutions:
-
Cause: Residual moisture from moist heat or chemical decontamination affecting sensor readings.
-
Solution: Ensure the incubator is completely dry before restarting. If necessary, run a short, low-heat drying cycle (if available) or leave the door slightly ajar in a clean environment to allow for complete evaporation.
-
-
Cause: The door was opened before the decontamination cycle was fully complete, including the cool-down phase.
-
Solution: Always allow the incubator to complete the entire decontamination and subsequent cool-down or aeration cycle as indicated by the manufacturer before opening the door.[6]
-
-
Cause: The CO₂ sensor requires recalibration after a high-heat cycle.
-
Solution: Perform a CO₂ sensor calibration according to the manufacturer's instructions. For thermal conductivity (TC) sensors, ensure the water pan is full and allow the incubator to stabilize overnight before calibration.[3]
-
Logical Flow for Troubleshooting Prolonged Recovery Times
References
- 1. escolifesciences.com [escolifesciences.com]
- 2. Tech Compare: CO2 Incubator Decontamination Systems | Labcompare [labcompare.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Understanding the Impact of Rapid Recovery CO2 Incubators on Cell Culture: Eliminating the Edge Effect - Baker [bakerco.com]
Calibration requirements for the ContraCon temperature and humidity sensors
This technical support center provides researchers, scientists, and drug development professionals with essential information on the calibration and troubleshooting of temperature and humidity sensors in equipment utilizing the ContraCon decontamination routine, such as the Thermo Scientific Heracell 150i and 240i CO2 incubators.
Frequently Asked Questions (FAQs)
Q1: How often do the temperature and humidity sensors in my this compound-equipped incubator need to be calibrated?
A1: For optimal performance and to ensure the validity of your experimental conditions, regular calibration is crucial. A recommended calibration interval for the temperature sensor is every six months.[1] While specific guidelines for the humidity sensor are not as explicitly defined in the available documentation, a similar biannual or annual calibration schedule is a good laboratory practice, depending on the criticality of the humidity levels for your research.
Q2: Can the temperature and humidity sensors remain inside the incubator during a this compound decontamination cycle?
A2: Yes, the sensors are designed to be thermostable and can remain in place during the 90°C moist heat this compound decontamination routine.[1][2][3] This simplifies the decontamination process as it eliminates the need to disassemble and remove the sensors.[2][3]
Q3: What is the expected temperature and humidity accuracy in a Heracell incubator with this compound?
A3: The Heracell 150i incubator is specified to have a temperature stability of ±0.1°C and a uniformity of ±0.5°C at 37°C. Under normal operating conditions at 37°C, a relative humidity of approximately 93% is achieved.[4]
Calibration Requirements and Protocols
Regular calibration of the temperature and humidity sensors is critical for maintaining an optimal and reproducible environment for your experiments.
Quantitative Data Summary
| Parameter | Specification/Recommendation | Source |
| Temperature | ||
| Calibration Frequency | Every 6 months | [1] |
| Temperature Stability | ±0.1°C at 37°C | |
| Temperature Uniformity | ±0.5°C at 37°C | |
| Humidity | ||
| Recommended Calibration Frequency | Annually (as per good laboratory practice) | |
| Expected Relative Humidity | Approx. 93% at 37°C | [4] |
Experimental Protocol: Temperature Sensor Calibration
This protocol is based on the procedure for the Heracell 150i/240i incubators.
Objective: To calibrate the incubator's internal temperature sensor against a certified reference thermometer.
Materials:
-
Calibrated reference thermometer with an accuracy of > ±0.1°C.[4]
-
Isothermal container (e.g., a flask filled with glycerol).[4]
-
Deionized water for the humidity reservoir.[1]
Procedure:
-
Preparation:
-
Ensure the incubator has been running at the desired setpoint (e.g., 37°C) for at least two hours to stabilize.[1]
-
Fill the water reservoir in the base of the incubator with deionized water.[1]
-
Place the probe of the calibrated reference thermometer into the isothermal container (glycerol flask).
-
Position the isothermal container in the center of the incubator.[4]
-
Feed the reference thermometer's cable through the access port at the back of the incubator.
-
-
Stabilization:
-
Close the incubator door and allow the reference thermometer reading to stabilize for at least 10-12 hours. Do not open the door during this period.[1]
-
-
Calibration:
-
After the stabilization period, compare the temperature reading of the reference thermometer with the incubator's displayed temperature.
-
If there is a significant deviation, access the calibration menu on the incubator's control panel.
-
Follow the on-screen instructions to adjust the incubator's temperature reading to match the value from the calibrated reference thermometer.
-
Troubleshooting Guides
This section addresses common issues you may encounter with the temperature and humidity sensors.
Temperature Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Temperature deviation from setpoint | Improper calibration | Recalibrate the temperature sensor using the protocol above. |
| Door not sealing properly | Check the door gasket for any damage or debris and ensure it is closing tightly. | |
| Blocked airflow | Ensure that shelves and equipment inside the incubator are not obstructing the internal fan. | |
| "Actual value not plausible" error message | Implausible temperature signal | 1. Reset the unit. 2. If the error persists, contact technical service.[5] |
| "Sensor breakage" error message | The measured value exceeds the accepted limit | 1. Dry the sensor. 2. If the error persists, request service.[5] |
Humidity Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low humidity levels | Insufficient water in the reservoir | Check the water level in the incubator's water reservoir and refill with sterile distilled water as needed. |
| Incorrect water type | Ensure you are using sterile distilled water. Tap water can lead to mineral buildup and affect humidification. | |
| Door left open for an extended period | Minimize the duration of door openings to allow for faster humidity recovery. | |
| "Humidity sensor probe break" error message | Defective humidity sensor in the sensor block | Contact technical service for sensor replacement. |
| Condensation inside the chamber | High ambient humidity | Ensure the laboratory environment has controlled humidity levels. |
| Improperly sealed inner door | Check the seal of the inner glass door(s) to ensure a tight fit. |
Visual Diagrams
Logical Relationship for Calibration Requirement
Caption: Logical triggers for performing sensor calibration.
Troubleshooting Flowchart for Humidity Issues
Caption: Step-by-step troubleshooting for low humidity readings.
References
Validation & Comparative
A Comparative Analysis of ContraCon's Efficacy Against Common Laboratory Contaminants
<
For Immediate Publication
In the landscape of modern scientific research and drug development, maintaining a sterile laboratory environment is not merely a procedural formality but a cornerstone of producing valid and reproducible results. The presence of microbial contaminants can compromise experimental outcomes, leading to significant losses in time, resources, and scientific validity. This guide provides an objective comparison of the efficacy of "ContraCon," a representative Quaternary Ammonium Compound (QAC)-based disinfectant, against other widely used laboratory decontamination agents. The analysis is supported by a summary of experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their contamination control strategies.
Comparative Efficacy Overview
The effectiveness of a disinfectant is contingent on several factors, including its chemical composition, concentration, contact time, and the nature of the target microorganism.[1] This comparison focuses on this compound (representing QACs) and three other common laboratory disinfectants: 70% Ethanol, 10% Bleach (Sodium Hypochlorite), and Accelerated Hydrogen Peroxide.
The performance of these disinfectants is often quantified by "log reduction," which represents the decrease in the number of live microbes.[2][3][4] A higher log reduction indicates a more effective disinfectant. For instance, a 1-log reduction means 90% of the microbes are eliminated, while a 6-log reduction signifies a 99.9999% elimination.[3][5][6]
Table 1: Comparative Efficacy (Log Reduction) of Disinfectants Against Common Laboratory Contaminants
| Disinfectant Class | Bacteria (Gram-positive & Gram-negative) | Fungi (e.g., Aspergillus, Candida) | Viruses (Enveloped) | Viruses (Non-enveloped) | Spores (e.g., Bacillus subtilis) |
| This compound (QACs) | Excellent (~4-6 log)[1][7] | Good to Moderate[8][9] | Good[8] | Limited Efficacy[9] | Poor Efficacy[9] |
| 70% Ethanol | Good[10] | Moderate[10] | Good[9] | Limited Efficacy[9] | Poor Efficacy[9] |
| 10% Bleach (Sodium Hypochlorite) | Excellent[8][10] | Excellent[8] | Excellent[8] | Excellent[8] | Good (sporicidal)[8][11] |
| Accelerated Hydrogen Peroxide | Excellent[10] | Excellent[10] | Excellent[10] | Good to Excellent[10] | Good (sporicidal)[10] |
Table 2: Comparison of Operational Characteristics
| Disinfectant Class | Typical Contact Time | Surface Compatibility | Residue | User Hazards |
| This compound (QACs) | 5-10 minutes[9][12] | Generally good, non-corrosive[11] | Can leave a residue[9] | Skin and respiratory irritant[9] |
| 70% Ethanol | < 1 minute (evaporates quickly)[8][9] | Can damage some plastics and rubbers[9] | No residue | Flammable[9] |
| 10% Bleach (Sodium Hypochlorite) | ~10 minutes[8] | Corrosive to metals, can discolor surfaces[8][11] | Leaves salt residue | Strong irritant, reacts with other chemicals |
| Accelerated Hydrogen Peroxide | 1-5 minutes[10][13] | Good, less corrosive than bleach[10] | Minimal, breaks down to water and oxygen[10] | Can be an irritant at high concentrations |
Experimental Protocols
To ensure the reliability and reproducibility of disinfectant efficacy testing, standardized methods are employed.[14] The following protocols outline the general procedures for suspension tests and surface challenge tests, which are fundamental in evaluating a disinfectant's performance.[15][16]
Suspension Efficacy Test
This test evaluates the disinfectant's effectiveness against microorganisms in a liquid suspension.
Objective: To determine the log reduction of a microbial population after a specified contact time with the disinfectant.
Methodology:
-
Preparation of Microbial Suspension: A standardized concentration of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is prepared in a suitable broth.[17]
-
Disinfectant Dilution: The disinfectant is prepared to its recommended use-concentration.[18]
-
Exposure: A known volume of the microbial suspension is added to the disinfectant solution.[18]
-
Contact Time: The mixture is incubated for a predetermined contact time (e.g., 5, 10, 15 minutes).[13][17]
-
Neutralization: After the contact time, a neutralizer is added to stop the antimicrobial action of the disinfectant.[19] This is a critical step to ensure that the disinfectant carried over does not inhibit microbial growth on the culture plates.[20]
-
Enumeration: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized solution onto agar (B569324) plates.[18]
-
Calculation: The log reduction is calculated by comparing the initial microbial concentration to the concentration after disinfectant exposure.[17] A minimum of a 3-log reduction for spore-forming bacteria and a 4-log reduction for non-spore-forming microorganisms is often the acceptance criteria.[17]
Surface Challenge (Carrier) Test
This test simulates the practical application of the disinfectant on a contaminated surface.[15][16]
Objective: To evaluate the disinfectant's ability to eliminate microorganisms from a non-porous surface.
Methodology:
-
Carrier Preparation: Sterile carriers (e.g., stainless steel or glass coupons) are inoculated with a known concentration of the test microorganism and allowed to dry.[15]
-
Disinfectant Application: The disinfectant is applied to the inoculated carrier using a method that mimics real-world application, such as spraying or wiping.[15][17]
-
Contact Time: The disinfectant is allowed to remain on the surface for the specified contact time, ensuring it stays wet.[12][13][21]
-
Elution and Neutralization: The carrier is transferred to a neutralizing broth to stop the disinfectant's action and to recover any surviving microorganisms.
-
Enumeration: The number of viable microorganisms in the neutralizing broth is determined through plating.
-
Calculation: The log reduction is calculated by comparing the number of microorganisms recovered from the treated carriers to those from untreated control carriers.[22]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in disinfectant efficacy testing.
Conclusion
The selection of a laboratory disinfectant requires a careful evaluation of its antimicrobial efficacy against relevant contaminants, as well as its operational characteristics. While this compound (representing QACs) demonstrates excellent bactericidal activity, its effectiveness against non-enveloped viruses and spores is limited.[9][11] For broad-spectrum decontamination, particularly in facilities where spores are a concern, agents like 10% bleach and accelerated hydrogen peroxide may be more suitable due to their sporicidal properties.[8][10]
Ultimately, a robust contamination control strategy may involve the rotational use of different classes of disinfectants to prevent the development of microbial resistance and to target a wider range of contaminants. It is imperative that laboratories validate the efficacy of their chosen disinfectants under their specific environmental conditions and against their common isolates.[15][19]
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. One moment, please... [endurocide.com]
- 4. microchemlab.com [microchemlab.com]
- 5. What is log reduction and what is it used for? [uvsmart.nl]
- 6. Log Reduction - Altapure [altapure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. tristel.com [tristel.com]
- 10. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 11. Back to Basics: Choosing the Appropriate Surface Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.cleancorp.com [blog.cleancorp.com]
- 13. peroxigard.com [peroxigard.com]
- 14. prewellabs.com [prewellabs.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. microrao.com [microrao.com]
- 17. pharmadevils.com [pharmadevils.com]
- 18. SOP for Disinfectant Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 19. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 20. Guidance on efficacy requirements for biocides: Planning your test product and testing - Canada.ca [canada.ca]
- 21. pdi-intl.com [pdi-intl.com]
- 22. biofilm.montana.edu [biofilm.montana.edu]
A Comparative Guide to Laboratory Decontamination: Thermo Scientific ContraCon Routine vs. Alternative Methods
For researchers, scientists, and professionals in drug development, maintaining a sterile environment is paramount to the integrity and success of their work. Contamination can lead to significant loss of time, resources, and valuable experimental data. This guide provides an objective comparison of the Thermo Scientific ContraCon decontamination routine against other common laboratory decontamination methods, supported by available experimental data.
Thermo Scientific this compound Routine: An Overview
The Thermo Scientific this compound routine is an automated, moist heat decontamination process integrated into specific Thermo Scientific equipment, such as the Cytomat™ 10 C and Heracell™ CO2 incubators.[1][2] This method is designed to effectively eliminate bacteria, fungi, and spores from the interior surfaces of the equipment, providing a reliable solution for preventing and eradicating contamination.[2][3]
The standard this compound routine operates at 90°C for 9 hours with a relative humidity of over 80%.[1] This combination of moist heat is more effective at lower temperatures than dry heat because the moisture aids in the germination of spores, thereby breaking their natural resistance.[2] A key advantage of this automated system is that all internal components, including sensors, can remain in the incubator during the cycle, eliminating the need for manual removal and separate autoclaving.[2][4]
Performance and Validation Studies of this compound
Validation studies have demonstrated the efficacy of the this compound routine against a range of common and resistant microorganisms.
Key Findings:
-
High Log Reduction: The this compound routine has been shown to achieve a greater than 6-log reduction in Bacillus subtilis spores, a standard biological indicator for sterilization processes.[2]
-
Broad Efficacy: The routine is effective against various contaminants, including Bacillus subtilis/atrophaeus, Escherichia coli, Aspergillus niger, and Saccharomyces cerevisiae.[1][2] In studies, it eliminated more than 4 logs of A. niger spores and over 2 logs of S. cerevisiae.[2]
-
Mycoplasma Elimination: Independent laboratory tests have confirmed the complete elimination of mycoplasma by the this compound routine.[4]
Comparison with Alternative Decontamination Methods
Several other methods are commonly employed for laboratory decontamination, each with its own advantages and limitations.
| Decontamination Method | Mechanism | Advantages | Disadvantages |
| Thermo Scientific this compound | 90°C moist heat | Automated, no need to remove internal components, proven efficacy against spores and mycoplasma, no chemical residue.[2][3][4] | Long cycle time (approximately 9 hours), integrated into specific equipment.[1][5] |
| High-Heat Sterilization (Dry Heat) | High temperatures (typically 160-180°C) | Effective for heat-stable materials. | Requires longer cycle times and higher temperatures than moist heat, can damage sensitive equipment components.[6] |
| Autoclaving (Moist Heat) | High-pressure saturated steam (typically 121°C) | Highly effective and reliable for sterilizing liquids, media, and heat-stable instruments.[7] | Not suitable for decontaminating the interior of large equipment like incubators in-situ. |
| UV Light and Hydrogen Peroxide (H2O2) Vapor | UV radiation damages microbial DNA; H2O2 vapor is a powerful oxidizing agent. | Shorter cycle times (less than 4 hours), no significant heat load.[8] | UV light is limited to line-of-sight and can be blocked by shadows, potential for material degradation over time.[9] |
| Liquid Disinfectants (e.g., Bleach, Alcohols) | Chemical inactivation of microorganisms. | Readily available and low cost.[10] | Can be corrosive, may leave residues, effectiveness depends on concentration and contact time, manual application can be inconsistent.[10] |
| Vapors and Gases (e.g., Chlorine Dioxide) | Gaseous sterilants penetrate hard-to-reach areas. | Suitable for large spaces and sensitive equipment.[6] | Can be toxic and require special handling and aeration post-treatment.[11] |
Quantitative Data Summary
The following tables summarize the quantitative data from validation studies of the Thermo Scientific this compound routine.
Table 1: Efficacy of this compound Routine Against Various Microorganisms
| Microorganism | Log Reduction | Reference |
| Bacillus subtilis spores | > 6 | [2] |
| Aspergillus niger spores | > 4 (approaching 5) | [2] |
| Saccharomyces cerevisiae | > 2 (approaching 5) | [2] |
| Bacillus atrophaeus | No growth detected post-decontamination | [1] |
| Escherichia coli | No colonies detected post-decontamination | [1] |
Experimental Protocols
1. Validation of this compound in Cytomat 10 C Incubator
-
Objective: To verify the decontamination efficacy of the this compound routine at various positions within the incubator.[1]
-
Test Organisms: Bacillus subtilis/atrophaeus (ATCC 9372) and Escherichia coli (ATCC 9637) were used as representative contaminants.[1]
-
Procedure:
-
Test tubes containing the microorganisms were placed at 18 different locations inside the Cytomat 10 C incubator, including on walls and behind equipment.[1]
-
The this compound routine was executed (9 hours, 90°C, >80% relative humidity).[1]
-
Control test tubes were not subjected to the decontamination cycle.[1]
-
After the cycle, the test tubes were removed and incubated to assess for any residual microbial growth.[1]
-
Growth of E. coli was measured by optical density (OD) and colony counts at 24 hours and 7 days.[1] B. atrophaeus growth was observed after 48 hours of incubation.[1]
-
-
Results: No growth was observed in any of the test tubes that underwent the this compound decontamination routine, while control tubes showed normal growth.[1]
2. Validation of this compound in Heracell CO2 Incubator
-
Objective: To determine the effectiveness of the this compound 90°C moist heat decontamination cycle against resistant bacterial and fungal strains.[2]
-
Test Organisms: Aspergillus niger (ATCC 16404), Saccharomyces cerevisiae, and Bacillus subtilis var. niger.[2]
-
Procedure:
-
Spore suspensions of the test organisms were prepared and applied to stainless steel coupons.
-
The coupons were placed at various locations within the Heracell incubator.
-
The this compound cycle was initiated by adding 350 mL of water and pressing the start button.[2]
-
After the cycle, the coupons were aseptically removed and placed in nutrient broth (for bacteria) or malt (B15192052) extract broth (for fungi) to determine the presence of viable organisms.[2]
-
Swabs were also taken from internal surfaces and cultured.
-
-
Results: The this compound cycle was shown to be effective in inactivating the tested fungal and bacterial spores.[2]
Visualizing the Experimental Workflow
Caption: Workflow for validating the Thermo Scientific this compound routine.
Signaling Pathway of Moist Heat Inactivation
While not a traditional signaling pathway within a cell, the mechanism of moist heat inactivation can be visualized as a logical sequence of events that lead to microbial death.
Caption: Mechanism of moist heat decontamination on microorganisms.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. laboratorium-apparatuur.nl [laboratorium-apparatuur.nl]
- 4. grupo-certilab.com [grupo-certilab.com]
- 5. richmondscientific.com [richmondscientific.com]
- 6. aresscientific.com [aresscientific.com]
- 7. Sterilization, Disinfection, and Decontamination | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 8. Alternative Methods of CO2 Incubator Decontamination | Lab Manager [labmanager.com]
- 9. The Right Choice for CO2 Incubators | Lab Manager [labmanager.com]
- 10. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle for Sterility: ContraCon Moist Heat vs. UV Light Decontamination in Cell Culture Incubators
For researchers, scientists, and drug development professionals, maintaining a sterile cell culture environment is paramount to the integrity and success of their work. Contamination can lead to costly and time-consuming setbacks. This guide provides an objective comparison of two common automated decontamination technologies in CO2 incubators: ContraCon moist heat and ultraviolet (UV) light, supported by available experimental data.
The ideal cell culture incubator environment, unfortunately, is also conducive to the growth of unwanted microbial contaminants.[1][2] To combat this, incubator manufacturers have integrated various decontamination systems. Among the most prevalent are heat-based methods and UV light irradiation. This comparison focuses on the this compound 90°C moist heat decontamination cycle and the widely utilized UV light technology.
Mechanism of Action
This compound: This technology employs a 90°C moist heat cycle to decontaminate the incubator's interior.[2] The combination of elevated temperature and high humidity is lethal to a broad spectrum of microorganisms, including resilient bacterial and fungal spores.[2][3] The moisture in the air facilitates heat transfer and causes spores to germinate, which breaks their natural resistance and makes them more susceptible to the heat.[2]
UV Light: Ultraviolet C (UV-C) light, typically in the wavelength range of 100-280 nm, is used for its germicidal properties.[4] UV-C radiation damages the DNA and RNA of microorganisms, preventing their replication and leading to their inactivation.[5] In incubators, UV lamps are often positioned to irradiate the air circulation system or the water in the humidity pan to control contamination at these key points.[6][7]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and UV light decontamination based on available data.
| Feature | This compound (90°C Moist Heat) | UV Light Decontamination |
| Log Reduction | >6 log reduction of Bacillus subtilis spores[1] | 3 to 4 log reduction of bacteria and bacterial spores[8] |
| Efficacy Against Spores | Highly effective against resistant bacterial and fungal spores[2][3] | Less effective, especially against resilient spores[2] |
| Decontamination Time | Approximately 9-15 hours for a complete cycle[8][9] | Can be shorter, but some cycles may run for up to 24 hours[6] |
| Penetration Ability | Moist heat penetrates all areas of the chamber, including hard-to-reach spots[3] | Limited penetration; ineffective in shadows or on surfaces not directly exposed to the light[5][7][8][10] |
| Effect of Humidity | Relies on high humidity for enhanced efficacy[2] | Germicidal effect decreases significantly at high relative humidity[7] |
| Component Removal | Sensors and internal components typically do not need to be removed[2] | No component removal required for the cycle itself |
| Regulatory Standing | Meets U.S. and EU Pharmacopeia standards for sterilization with demonstrated 6-log reduction[7][11] | No longer recommended as the sole method of disinfection by the U.S. CDC, NIH, and NSF[1] |
| Safety Considerations | Cycle runs with the door closed, no chemical exposure | UV light can be harmful to human skin and eyes; safety interlocks are necessary to prevent exposure[4][12] |
Experimental Protocols
Validation of this compound Decontamination Efficacy
This protocol is based on studies conducted to verify the effectiveness of the this compound 90°C moist heat decontamination cycle.
Objective: To determine the log reduction of a highly resistant bacterial spore population after a single this compound decontamination cycle.
Materials:
-
CO2 incubator equipped with the this compound decontamination system.
-
Spores of Bacillus subtilis var. niger or Bacillus atrophaeus (a standard biological indicator for sterilization).
-
Sterile stainless steel coupons or test tubes.
-
Nutrient broth or agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Phosphate-buffered saline (PBS) for dilutions.
-
Vortex mixer.
-
Incubator for microbial growth (e.g., 37°C).
Procedure:
-
Preparation of Spore Suspension: A known concentration of B. subtilis spores is prepared.
-
Inoculation: A specific volume of the spore suspension (e.g., containing >1x10^6 spores) is applied to sterile stainless steel coupons or placed in test tubes. These are allowed to dry in a sterile environment.
-
Placement in Incubator: The inoculated coupons or test tubes are placed at various locations within the incubator chamber, including the walls, shelves, and areas that are typically difficult to decontaminate.[9] Control samples are kept aside and not subjected to the decontamination cycle.
-
Decontamination Cycle: The incubator door is closed, and the this compound 90°C moist heat decontamination cycle is initiated according to the manufacturer's instructions.
-
Recovery and Culturing: After the cycle is complete, the coupons or test tubes are aseptically removed from the incubator. The spores are recovered by washing the coupons or the inside of the tubes with a known volume of PBS and vortexing.
-
Enumeration: The recovered suspension is serially diluted and plated on nutrient agar plates. The plates are incubated at 37°C for 24-48 hours.
-
Data Analysis: The number of colony-forming units (CFUs) on the plates from the test samples is counted and compared to the CFUs from the control samples to calculate the log reduction. The absence of growth in the test samples indicates a successful decontamination.[1]
General Protocol for Evaluating UV Light Decontamination Efficacy
This protocol outlines a general method for testing the effectiveness of a UV decontamination system in a cell culture incubator.
Objective: To assess the reduction in microbial contamination on surfaces and in water after a UV decontamination cycle.
Materials:
-
CO2 incubator equipped with a UV-C lamp.
-
Test microorganisms (e.g., Bacillus subtilis spores, Escherichia coli).
-
Sterile petri dishes with nutrient agar.
-
Sterile water for the humidity pan.
-
Swabs for surface testing.
Procedure:
-
Baseline Contamination: Before activating the UV system, the level of background contamination can be assessed by exposing open agar plates within the chamber for a set period and by taking swabs from various internal surfaces.
-
Inoculation:
-
Surface Test: Known concentrations of test microorganisms are spread onto sterile surfaces (e.g., glass or stainless steel slides) and placed in different locations within the incubator, including areas with potential shadowing.
-
Water Test: A known quantity of the test microorganism is added to the sterile water in the humidity pan.[4]
-
-
UV Decontamination Cycle: The incubator door is closed, and the UV decontamination cycle is run for the manufacturer-specified duration.
-
Post-Cycle Sampling:
-
Surface Test: The inoculated surfaces are swabbed, and the swabs are used to inoculate nutrient agar plates.
-
Water Test: A water sample is taken from the humidity pan, serially diluted, and plated on nutrient agar.
-
-
Incubation and Analysis: The plates are incubated under appropriate conditions, and the resulting colonies are counted. The log reduction is calculated by comparing the microbial counts before and after the UV cycle.
Logical Workflow for Decontamination Method Comparison
Caption: Workflow for comparing this compound and UV decontamination efficacy.
Conclusion
Based on the available data, this compound 90°C moist heat decontamination offers a more robust and reliable method for eliminating a broad range of microbial contaminants, including resilient spores, from a cell culture incubator.[2][3] Its ability to achieve a >6-log reduction and penetrate all areas of the chamber provides a higher level of sterility assurance compared to UV light.[1][3]
UV light can be a useful tool for reducing microbial load in the circulating air and water pan but has significant limitations as a standalone decontamination method.[7] Its effectiveness is hampered by high humidity and its inability to reach all surfaces within the incubator.[5][7] For critical applications where sterility is paramount, a validated heat-based decontamination method like this compound is demonstrably superior.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. laboratorium-apparatuur.nl [laboratorium-apparatuur.nl]
- 4. labrepco.com [labrepco.com]
- 5. The Hidden Dangers of UV Light Disinfection & A Safer Alternative [kismettechnologies.com]
- 6. biocompare.com [biocompare.com]
- 7. Tech Compare: CO2 Incubator Decontamination Systems | Labcompare [labcompare.com]
- 8. escolifesciences.com [escolifesciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. qualia-bio.com [qualia-bio.com]
- 11. CO₂ Incubators Features | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Biosafety Cabinet UV Light Pitfalls - Baker [bakerco.com]
A Comparative Guide to Automated Incubator Decontamination: Featuring the Cytomat 10 C ContraCon
For researchers, scientists, and drug development professionals, maintaining a sterile environment within an automated incubator is paramount to the integrity and success of their work. Contamination can lead to significant setbacks, including the loss of valuable samples, reagents, and time. This guide provides a comparative analysis of the decontamination technologies available in modern automated incubators, with a special focus on the performance of the Thermo Scientific™ Cytomat™ 10 C and its ContraCon™ feature.
Performance Data Comparison
This section summarizes the key performance specifications of the Cytomat 10 C and its leading competitors. The data has been compiled from publicly available datasheets and technical documentation.
| Feature | Thermo Scientific™ Cytomat™ 10 C | LiCONiC STX/STR Series | HighRes Biosolutions SteriStore | Kuhner ISF1-Z |
| Decontamination Method | This compound™: 90°C moist heat | n-Way Decontamination: Steam injection & Liconel® alloy | Dry Heat Sterilization | Hygienic Design & optional UV-C Lamp |
| Temperature | 90°C | Not specified | 150°C - 180°C[1][2] | Not applicable |
| Cycle Duration | 9 hours[3] | Not specified | 3 hours (at 180°C)[2] | User-defined |
| Validated Efficacy | Documented eradication of B. subtilis / B. atrophaeus and E. coli[3] | Effective against bacteria, fungi, and viruses[4] | Exceeds stringent sterilization protocols[1] | Reduces airborne microbial load[5] |
| Key Principle | Moist heat disinfection[6] | Germ-free humidification and antimicrobial surface | High-temperature oxidation of microorganisms | Ease of manual cleaning and UV-C disinfection |
Experimental Protocols
A critical aspect of evaluating any decontamination system is the rigor of the experimental validation. Below are the methodologies employed in key studies for the Cytomat 10 C's this compound feature. While detailed experimental data for competitor systems is not as readily available in public documents, their underlying principles are based on established sterilization techniques.
Thermo Scientific™ Cytomat™ 10 C with this compound™ Decontamination
A study conducted by Thermo Fisher Scientific in collaboration with the Fraunhofer Institute for Manufacturing Engineering and Automation (IPA) verified the efficacy of the this compound™ decontamination routine.[3]
-
Objective: To validate the this compound™ decontamination routine (9 hours at 90°C with >80% relative humidity) at various positions within the Cytomat™ 10 C incubator.[3]
-
Test Organisms: Bacillus subtilis / Bacillus atrophaeus (ATCC® 9372™) and Escherichia coli (ATCC® 9637™) were used as representative contaminants.[3]
-
Procedure:
-
Test tubes containing the microorganisms were placed at 18 different locations within the incubator, including hard-to-reach areas.[3]
-
The this compound™ decontamination cycle was executed.[3]
-
Following the cycle, the test tubes were removed and incubated to assess any residual microbial growth.[3]
-
Control tubes, not subjected to the decontamination process, were incubated in parallel for comparison.[3]
-
-
Results: The study demonstrated the successful eradication of both B. atrophaeus and E. coli at all tested locations within the incubator, confirming the effectiveness of the this compound™ routine.[3]
Visualizing Decontamination Workflows and Principles
To better understand the processes and logic behind these decontamination systems, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cytomat 10 C this compound™ Decontamination Workflow
Caption: Principles of Different Decontamination Methods
References
- 1. 43688375.fs1.hubspotusercontent-na1.net [43688375.fs1.hubspotusercontent-na1.net]
- 2. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. N-Way Decont. :: LiCONiC AG [legacysite.liconic.com]
- 5. Back to Basics: Understanding UV decontamination in incubator shakers | INFORS HT [infors-ht.com]
- 6. Advanced Incubation Solution Introduced for Cell-Based Research - BioResearch - Labmedica.com [labmedica.com]
Independent verification of ContraCon decontamination efficiency
An Independent Comparison of Decontamination Efficiency: Thermo Scientific ContraCon Technology vs. Alternative Methods
For researchers and professionals in drug development, maintaining a sterile environment is paramount. Contamination can compromise experiments, invalidate data, and lead to significant loss of time and resources. This guide provides an objective comparison of the Thermo Scientific this compound decontamination technology, an automated moist heat decontamination cycle for CO₂ incubators, against other common laboratory decontamination methods, supported by experimental data.
Understanding this compound Technology
This compound is not a chemical reagent but an automated, built-in decontamination system for Thermo Scientific Heracell and Cytomat CO₂ incubators.[1] It utilizes a 90°C moist heat cycle to decontaminate all internal surfaces of the incubator, offering a proven method to eliminate bacteria, fungi, and even resistant spores.[2] The process involves adding a small amount of water to generate moist heat and initiating the cycle with a single button press.[2][3] A key advantage of this method is that moist heat is more effective at lower temperatures than dry heat because the moisture helps to germinate resistant spores, making them susceptible to inactivation.[2] Furthermore, all internal components and sensors remain in the incubator during the cycle, eliminating the need for manual removal and separate autoclaving.[2]
Performance Comparison: this compound vs. Other Methods
The effectiveness of a decontamination method is typically measured by its ability to reduce the microbial population, often expressed as a "log reduction". A 6-log reduction, for instance, signifies that the number of viable microorganisms has been reduced by 99.9999%.[4]
Table 1: Microbial Decontamination Efficiency
This table compares the performance of the this compound cycle with other common decontamination methods against various microbial contaminants.
| Decontamination Method | Contaminant | Log Reduction | Reference |
| This compound (90°C Moist Heat) | Bacillus subtilis spores | > 6 | |
| Aspergillus niger spores | > 5.2 | ||
| Saccharomyces cerevisiae | > 5 (approached) | [2] | |
| Bacillus atrophaeus | Complete elimination | [1] | |
| Escherichia coli | Complete elimination | [1] | |
| Chemical: Quaternary Ammonium | Various bacteria | Effective up to 64x recommended dilution | [5] |
| Chemical: Sodium Hypochlorite | Various bacteria | Lower effective ratio than other chemicals | [5] |
| Chemical: Hydrogen Peroxide | Various bacteria | Lower effective ratio than other chemicals | [5] |
| UV Decontamination | General | ~3 | [4] |
Table 2: Nucleic Acid Decontamination Efficiency
For molecular biology applications, eliminating contaminating DNA and RNA is critical. While this compound is designed for microbial decontamination inside an incubator, other chemical agents are specifically formulated for nucleic acid removal from surfaces and equipment.
| Decontamination Agent | Active Ingredient | Efficacy | Reference |
| DNAZap™ | Not disclosed (two-part system) | High; degrades DNA to non-amplifiable fragments | [6][7][8] |
| RNase AWAY™ / RNaseZap® | Not disclosed | High; effectively removes RNase and DNA contamination | [9][10][11] |
| DNA Away | Sodium Hydroxide-based | High; more efficient than other tested reagents at removing DNA/RNA from surfaces and solutions | [9][12] |
| Sodium Hypochlorite (Bleach) | Sodium Hypochlorite | High; effective in solution and on surfaces | [12] |
| DNA Remover | Phosphoric Acid-based | No observable reduction of amplifiable DNA/RNA | [9][12] |
| DNA-ExitusPlus™ IF | Non-enzymatic reagent | No observable reduction of amplifiable DNA/RNA | [9][12] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for interpreting performance data. Below are summaries of the experimental protocols used to validate this compound's efficiency and to test chemical decontamination agents.
Protocol 1: Validation of the this compound Decontamination Cycle
The efficacy of the this compound cycle was independently tested by the Centre for Applied Microbiology and Research (CAMR) in the UK.
-
Preparation of Contaminants : Spores of resistant organisms such as Bacillus subtilis, Aspergillus niger, and cells of Saccharomyces cerevisiae were prepared.
-
Inoculation : A known quantity of the microbial suspension was applied to stainless steel coupons or directly onto various surfaces inside the incubator, including hard-to-reach areas. Control coupons were kept separate.
-
Decontamination : The automated this compound 90°C moist heat cycle was initiated.[3]
-
Sample Recovery : After the cycle completed, the surfaces were swabbed, or the coupons were retrieved. The samples were transferred into a nutrient broth.
-
Incubation & Analysis : The broth was incubated for several days to allow any surviving organisms to grow. The number of colony-forming units (CFU) was then counted and compared to the control samples to calculate the log reduction.[2]
Caption: Experimental workflow for validating the this compound decontamination cycle.
Protocol 2: Efficacy Testing of Nucleic Acid Decontamination Reagents
A standardized protocol was established to evaluate the efficiency of various commercial reagents in eliminating nucleic acids from surfaces and in solution.[12]
-
Contamination :
-
Decontamination : The reagent was applied to the contaminated surface or mixed in solution and allowed to react for a specific contact time (e.g., 2 or 10 minutes).
-
Neutralization/Extraction : The reaction was stopped, and the remaining nucleic acids were extracted and purified. An internal control was added to verify the extraction and amplification steps.[12]
-
Quantification : The amount of remaining amplifiable nucleic acid was quantified using real-time PCR (qPCR). Efficacy was determined by the change in quantification cycle (Cq) values compared to untreated controls.[9][12]
Caption: General workflow for testing nucleic acid decontamination reagents.
Feature Comparison: Automated Heat vs. Manual Chemical Decontamination
Choosing a decontamination strategy involves trade-offs between efficacy, safety, convenience, and cost. The this compound system automates a process that is often performed manually with chemical disinfectants.
Caption: Logical comparison of automated vs. manual decontamination features.
Conclusion
The independent verification data robustly supports the efficiency of the Thermo Scientific this compound decontamination cycle. It achieves a high log reduction (>6) against common and highly resistant laboratory contaminants like B. subtilis spores, providing a significant level of sterility assurance for sensitive cell culture work.[2] Its primary advantages are its validated, automated, and user-safe operation, which contrasts with manual chemical decontamination methods where efficacy can be variable and dependent on user technique.
For general surface and equipment decontamination, especially for removing nucleic acid contamination, dedicated chemical reagents are necessary. In this category, products like DNA Away , DNAZap , and RNase AWAY demonstrate high efficacy, while some alternatives show little to no effect on amplifiable nucleic acids.[9][12]
Ultimately, the choice of decontamination method depends on the specific application. For ensuring a sterile CO₂ incubator environment with minimal user intervention and high confidence, the automated this compound moist heat cycle is a proven and effective solution. For routine surface cleaning and critical removal of nucleic acid contaminants, a validated chemical reagent should be employed as part of a comprehensive laboratory hygiene protocol.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 4. escolifesciences.com [escolifesciences.com]
- 5. The efficacy of commercial decontamination agents differs between standardised test settings and research laboratory usage for a variety of bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. khrife-journal.org [khrife-journal.org]
- 8. DNAZap: Nucleic Acid Degrading Solution [bioprocessonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. carlroth.com [carlroth.com]
- 11. Instrument Cleaning - Rnase Decontamination | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 12. Efficacy Assessment of Nucleic Acid Decontamination Reagents Used in Molecular Diagnostic Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
The Bottom Line on Incubator Purity: A Cost-Benefit Analysis of Automated Decontamination
For researchers, scientists, and drug development professionals, maintaining a sterile incubator environment is paramount to the integrity and success of their work. Cell culture contamination can lead to catastrophic losses in time, resources, and invaluable samples.[1][2] While manual decontamination has long been the standard, automated systems are becoming increasingly prevalent. This guide provides an objective comparison of automated incubator decontamination methods versus traditional manual cleaning, supported by performance data and experimental protocols, to inform your next incubator investment.
Executive Summary: Is Automation Worth the Upfront Cost?
Automated decontamination systems, such as high-heat sterilization and vaporized hydrogen peroxide (H₂O₂), offer significant advantages in efficacy, time savings, and standardization over manual methods. While the initial capital investment for an incubator with these features is higher, the long-term return on investment can be substantial when factoring in reduced labor costs, minimized downtime, and the prevention of costly contamination events. A single contamination can result in the loss of months of work and significant financial investment in media, reagents, and cell lines.[2]
Performance Comparison: Manual vs. Automated Decontamination
The choice between manual and automated decontamination hinges on a trade-off between initial cost, ongoing expenses, downtime, and the level of sterility assurance required. The following tables summarize the key quantitative and qualitative differences.
Table 1: Quantitative Cost-Benefit Analysis
| Parameter | Manual Decontamination | Automated High-Heat | Automated H₂O₂ Vapor | Automated UV Light |
| Initial Equipment Cost | Lower (Standard Incubator) | Higher | Highest | Higher |
| Price Range | $3,000 - $5,000[3] | $8,000 - $20,000+[3] | Models with H₂O₂ are in the higher-end price range[4] | Often an add-on feature, increasing the overall cost[3] |
| Consumable Costs per Cycle | ~$5-10 (disinfectants, wipes, PPE) | None | ~
| Minimal (occasional lamp replacement) |
| Downtime per Cycle | 2-4 hours (plus drying time) | 9-24+ hours[6][7] | ~2.5-3 hours[6][7] | Can be run in short cycles, but full decontamination can take up to 24 hours[8] |
| Estimated Labor Cost per Cycle | $100 - $200 (based on 2-4 hours of a technician's time) | Minimal (push-button start) | Minimal (push-button start) | Minimal (push-button start) |
| Efficacy (Log Reduction) | Variable, operator-dependent | 6-log[1] | 6-log[1][6] | ~3-log[1] |
Table 2: Qualitative Performance Comparison
| Feature | Manual Decontamination | Automated High-Heat | Automated H₂O₂ Vapor | Automated UV Light |
| Pros | Low initial cost. | Highly effective against a broad spectrum of contaminants, including spores. No chemical residue.[1] | Very fast cycle time, minimizing downtime. Effective at low temperatures, safe for sensitive components.[6] | No chemical residue. Can be used for continuous air and water pan decontamination. |
| Cons | Efficacy is highly operator-dependent and difficult to validate. Potential for missed spots and re-contamination. Labor-intensive.[9] | Long cycle times. High energy consumption. Potential for heat damage to sensitive components if not removed.[6] | Requires handling of hazardous chemicals. Consumable costs. Potential for residual H₂O₂ if not properly aerated.[10] | Less effective than heat or H₂O₂. Ineffective in shadowed areas. Humidity can reduce efficacy. |
| Best Suited For | Labs with tight budgets and low-throughput needs where the risk of contamination is lower. | Applications requiring the highest level of sterility assurance, such as GMP environments. | High-throughput labs where incubator downtime needs to be minimized. | As a supplementary decontamination method, not a primary one. |
The Financial Impact of a Contamination Event
The true cost of a contamination event extends far beyond the visible loss of cells and media. It encompasses wasted researcher time, the expense of repeat experiments, and the potential for reputational damage from compromised data.[11] Some studies estimate that mycoplasma contamination alone has the potential to affect hundreds of millions of dollars of NIH-funded research.[2] More localized estimates place the cost of a single blood culture contamination event in a clinical setting at several thousand dollars.[12] Investing in a reliable decontamination method can be seen as an insurance policy against these significant potential losses.
Experimental Protocols for Decontamination Validation
Validating the efficacy of a decontamination cycle is crucial, especially in regulated environments. Below are outlines of typical experimental protocols for validating automated decontamination methods.
Protocol 1: Validation of High-Heat Decontamination
-
Objective: To verify the ability of the high-heat cycle to achieve a 6-log reduction of a heat-resistant biological indicator.
-
Methodology:
-
Biological Indicator: Spores of a heat-resistant bacterium, such as Geobacillus stearothermophilus, are used as the biological indicator (BI).
-
Placement: BIs are placed in various locations throughout the incubator chamber, including corners and areas that are typically harder to decontaminate.
-
Decontamination Cycle: The automated high-heat decontamination cycle is initiated.
-
Incubation and Analysis: After the cycle, the BIs are retrieved and incubated under appropriate growth conditions. The number of surviving organisms is quantified to determine the log reduction.
-
Success Criterion: A successful decontamination cycle is defined by a 6-log reduction in the viable spore count.
-
Protocol 2: Validation of H₂O₂ Vapor Decontamination
-
Objective: To confirm that the H₂O₂ vapor decontamination cycle achieves a 6-log reduction of a chemical-resistant biological indicator.
-
Methodology:
-
Biological Indicator: Spores of Geobacillus stearothermophilus are also commonly used for H₂O₂ validation, as they are known to be resistant to this chemical agent.[6]
-
Placement: BIs are distributed throughout the incubator chamber in locations that represent a challenge to vapor penetration.
-
Decontamination Cycle: The automated H₂O₂ decontamination cycle is run. This typically involves a dehumidification phase, a conditioning phase, the H₂O₂ vaporization phase, and an aeration phase to remove the vapor.
-
Incubation and Analysis: The BIs are collected post-cycle and incubated to determine the number of surviving spores.
-
Success Criterion: A 6-log reduction in viable spores indicates a successful decontamination cycle.[6]
-
Visualizing the Decontamination Decision Workflow
The following diagram illustrates the key decision points when choosing an incubator decontamination strategy.
Caption: Decision workflow for selecting an incubator decontamination method.
The Automation Advantage: A Signaling Pathway to Efficiency
The benefits of laboratory automation, including automated decontamination, can be visualized as a signaling pathway leading to improved research outcomes.
Caption: Signaling pathway from automation to improved research outcomes.
References
- 1. escolifesciences.com [escolifesciences.com]
- 2. biocompare.com [biocompare.com]
- 3. How Much Does a COâ Incubator Cost? [excedr.com]
- 4. labrepco.com [labrepco.com]
- 5. neobits.com [neobits.com]
- 6. scimed.phchd.com [scimed.phchd.com]
- 7. markitbiomedical.com [markitbiomedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Manual vs. automated lab glassware cleaning | Whitepaper Entry Level [miele.com.au]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Enduring Performance of CO2 Incubators: A Comparative Guide to the Long-Term Impact of Repeated ContraCon Decontamination Cycles
For researchers, scientists, and drug development professionals, the long-term reliability of laboratory equipment is paramount. CO2 incubators, essential for cell culture, must maintain precise environmental conditions. A critical aspect of their upkeep is regular decontamination. This guide provides an in-depth comparison of the long-term effects of repeated ContraCon (90°C moist heat) decontamination cycles on incubator performance versus other common methods. By understanding the potential impacts on critical components, laboratories can make informed decisions to ensure the longevity and accuracy of their valuable equipment.
The this compound decontamination cycle, a 90°C moist heat process, is an effective method for eliminating microbial contaminants within CO2 incubators. This automated process is designed to be used without the need to remove internal components such as sensors. While effective, it is crucial to consider the cumulative effects of repeated heat and moisture exposure on the incubator's sensitive components over its operational lifespan. This guide examines these long-term impacts in comparison to other prevalent decontamination technologies: high-temperature dry heat, hydrogen peroxide (H₂O₂) vapor, and ultraviolet (UV-C) irradiation.
Comparative Analysis of Long-Term Decontamination Effects
The choice of a decontamination method has significant long-term implications for an incubator's performance, maintenance costs, and overall lifespan. The following tables summarize the quantitative and qualitative long-term impacts of different decontamination methods on key incubator components.
Table 1: Long-Term Impact on Critical Incubator Components
| Component | This compound (90°C Moist Heat) | High-Temperature Dry Heat (140-180°C) | Hydrogen Peroxide (H₂O₂) Vapor | UV-C Irradiation (254 nm) |
| CO₂ Sensor (Infrared - IR) | Minimal to low impact on modern, heat-resistant sensors. Potential for slight drift over hundreds of cycles. Regular calibration is recommended. | High-temperature resistant sensors are required and may still experience accelerated aging and calibration drift with very frequent use. | Generally compatible. Some older sensor models may have material incompatibilities with prolonged exposure. | Minimal direct impact as it's a surface decontamination method. Internal components may have limited exposure. |
| CO₂ Sensor (Thermal Conductivity - TC) | Prone to significant drift due to sensitivity to humidity changes inherent in the process. Requires frequent calibration.[1][2] | High temperatures can cause significant and rapid sensor drift or failure. Not recommended for incubators with TC sensors. | Potential for surface oxidation or material degradation over time, leading to inaccurate readings. | Minimal direct impact. |
| Temperature Sensor (e.g., Pt100) | Highly stable. Minimal long-term impact is expected due to the robust nature of these sensors at 90°C. | Designed to withstand high temperatures, but repeated extreme thermal cycling can potentially lead to material fatigue over an extended period. | Generally compatible. Low risk of material degradation. | No significant impact. |
| Humidity Sensor | Potential for accelerated aging and calibration drift due to direct and prolonged exposure to high heat and moisture. | Typically must be removed before the cycle, leading to wear and tear on connectors and potential for damage. If left in, rapid failure is likely. | Can be sensitive to H₂O₂ vapor, potentially causing material degradation and affecting accuracy over time. | No significant impact. |
| Door Gasket (Silicone) | Gradual hardening, loss of elasticity, and potential for micro-cracking over many cycles due to thermal stress and moisture.[3][4] | Accelerated degradation, including brittleness, cracking, and loss of sealing integrity due to higher temperatures.[3][4] | Potential for oxidation and material degradation, leading to a shorter lifespan compared to heat methods. | Surface degradation, discoloration, and loss of flexibility with prolonged and direct exposure.[5][6][7] |
| Internal Chamber (Stainless Steel) | Low risk of corrosion for high-grade stainless steel (e.g., 304L). | Minimal impact on stainless steel. | Can be corrosive to lower grades of stainless steel and other metals over time. | No significant impact. |
| Shelving and Racking (Stainless Steel) | Low risk of corrosion. | Minimal impact. | Potential for corrosion on lower-grade stainless steel. | No significant impact. |
| HEPA Filter | Must be removed before the cycle. Repeated removal and reinstallation can increase the risk of damage to the filter and its seal. | Must be removed. High temperatures will destroy the filter media. | Can degrade filter media and sealant over time, reducing filtration efficiency and lifespan.[8][9] | Can degrade the filter media and adhesives, leading to reduced performance and the release of particulates. |
| Electronic Components | Low risk, as the temperature is generally within the tolerance of modern, well-insulated electronics. | High risk of damage to any electronics not specifically designed for high-temperature sterilization. | H₂O₂ is a strong oxidizer and can damage sensitive electronics if vapor penetrates component housings. | Can cause degradation of plastic housings and coatings on electronic components over time.[5][10][11] |
Table 2: Performance and Cost Comparison Over the Long Term
| Feature | This compound (90°C Moist Heat) | High-Temperature Dry Heat (140-180°C) | Hydrogen Peroxide (H₂O₂) Vapor | UV-C Irradiation (254 nm) |
| Decontamination Efficacy | High (6-log reduction of bacteria and spores).[12] | Very High (6-log reduction of even highly resistant spores).[13] | High (6-log reduction).[14] | Variable (surface decontamination only, effectiveness depends on line-of-sight and intensity).[12] |
| Cycle Time | ~10-12 hours | ~12-16 hours | ~2-4 hours | Minutes to hours (for air and surface) |
| Downtime | High | High | Low | Low (for air circulation), High (if used for full chamber decontamination) |
| Consumables Cost | Low (distilled water) | None | High (H₂O₂ solution, catalyst).[12] | Moderate (UV lamp replacement) |
| Component Replacement Cost | Moderate (potential for earlier replacement of gaskets and humidity sensors). | High (if non-heat-resistant components are damaged). | Moderate (potential for damage to sensors and other sensitive materials). | Moderate (UV lamps, potentially damaged plastics). |
| Energy Consumption | Moderate | High | Low | Low |
Experimental Protocols for Performance Verification
To quantitatively assess the long-term impact of any decontamination cycle on incubator performance, a standardized experimental protocol is essential. The following outlines a general methodology that can be adapted for specific incubator models and decontamination methods.
Objective: To evaluate the change in performance of a CO2 incubator after a significant number of repeated decontamination cycles.
Materials:
-
CO2 incubator with the decontamination feature to be tested.
-
Calibrated, independent temperature, CO2, and humidity data logger.
-
Certified calibration gas (CO2 in air).
-
Material samples (e.g., silicone gasket segments, stainless steel coupons).
Methodology:
-
Baseline Performance Mapping:
-
Place the calibrated data logger in the center of the incubator chamber.
-
Set the incubator to standard operating conditions (e.g., 37°C, 5% CO2, 95% RH).
-
Allow the incubator to stabilize for at least 12 hours.
-
Record temperature, CO2, and humidity readings at 1-minute intervals for 24 hours to establish a baseline for stability and uniformity.
-
Perform a door opening test (e.g., open the inner and outer doors for 30 seconds) and record the time taken for all parameters to recover to the setpoint.
-
-
Accelerated Aging with Repeated Decontamination Cycles:
-
Perform a predetermined number of decontamination cycles (e.g., 100, 250, 500 cycles). The concept of accelerated aging is to simulate the long-term effects in a shorter timeframe.[15][16][17]
-
Between cycles, allow the incubator to cool down to room temperature.
-
Visually inspect internal components (gaskets, sensors, chamber surfaces) for any signs of degradation at regular intervals (e.g., every 50 cycles).
-
-
Post-Cycle Performance Mapping:
-
After the completion of the desired number of cycles, repeat the baseline performance mapping protocol (Step 1).
-
Compare the post-cycle data with the baseline data to identify any significant changes in:
-
Temperature, CO2, and humidity stability and uniformity.
-
Recovery times after a door opening.
-
Sensor accuracy (requiring recalibration and comparison with the independent logger).
-
-
-
Material Analysis:
-
Analyze the material samples for changes in physical properties (e.g., hardness, elasticity of gaskets) and surface characteristics (e.g., corrosion on stainless steel).
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Experimental workflow for assessing long-term incubator performance.
Caption: Logical pathway of decontamination stressors to long-term impacts.
Conclusion
The long-term performance of a CO2 incubator is intrinsically linked to the durability of its components when subjected to repeated decontamination cycles. The this compound 90°C moist heat method offers a convenient and effective means of decontamination without the need to remove most internal components. However, laboratories should be aware of the potential for gradual material degradation, particularly of silicone gaskets and humidity sensors, over an extended period of frequent use.
In comparison, high-temperature dry heat poses a greater risk of accelerated aging to components not specifically designed to withstand such temperatures. Chemical decontamination with H₂O₂ offers a faster cycle time but introduces the risk of material incompatibility and the ongoing cost of consumables. UV-C is primarily a surface and air decontamination method with its long-term impact centered on the degradation of plastics and other sensitive materials upon direct exposure.
Ultimately, the optimal choice of decontamination method will depend on the specific application, the frequency of decontamination required, and the acceptable level of maintenance and component replacement costs over the long term. Regular performance verification, as outlined in the experimental protocol, is a crucial practice for any laboratory to ensure the continued accuracy and reliability of its CO2 incubators, regardless of the decontamination method employed.
References
- 1. labsup.net [labsup.net]
- 2. markitbiomedical.com [markitbiomedical.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. UV-C Degredation of Materials | LapSafe News & Articles [lapsafe.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of UV-C on material degradation: a scoping literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpcimedia.com [hpcimedia.com]
- 9. bakerco.com [bakerco.com]
- 10. Effects of UV radiation on plastic - UVL [uv-l.com]
- 11. nist.gov [nist.gov]
- 12. escolifesciences.com [escolifesciences.com]
- 13. Tech Compare: CO2 Incubator Decontamination Systems | Labcompare [labcompare.com]
- 14. caronscientific.com [caronscientific.com]
- 15. Accelerated aging - Wikipedia [en.wikipedia.org]
- 16. Accelerated aging incubators: shorter time scale | Memmert USA [memmertusa.com]
- 17. withnellsensors.co.uk [withnellsensors.co.uk]
Safety Operating Guide
Understanding "Contracon": Decontamination Process and Associated Waste Disposal
The term "Contracon" refers to a specific automated decontamination routine utilized in laboratory incubators, such as those manufactured by Thermo Scientific. It is a process, not a chemical product, and therefore is not disposed of itself. The this compound routine employs moist heat at high temperatures to eliminate microbial contaminants within the incubator, ensuring a sterile environment for cell cultures.
This guide provides essential safety and operational information regarding the this compound decontamination cycle and the proper disposal procedures for waste materials generated from the incubator post-decontamination.
Operational Parameters of the this compound Decontamination Routine
The this compound cycle is an automated process that utilizes heat and humidity to effectively decontaminate the interior of an incubator. Key operational data is summarized below.
| Parameter | Value | Notes |
| Decontamination Method | Moist Heat | More effective at lower temperatures than dry heat for eliminating microbial life, including resistant spores. |
| Temperature | 90°C | High temperature lethal to a broad spectrum of common laboratory contaminants. |
| Relative Humidity | >80% | The presence of moisture facilitates the germination of spores, making them more susceptible to heat inactivation. |
| Cycle Duration | Approximately 9 hours | The extended duration ensures thorough decontamination of all internal surfaces and components. |
Experimental Protocol for Verification of Decontamination Efficacy
The effectiveness of the this compound decontamination routine has been verified against common laboratory contaminants. A typical experimental protocol to validate such a decontamination process is as follows:
-
Preparation of Contaminant Spores: Cultures of known contaminating microorganisms, such as Bacillus subtilis or Aspergillus niger, are prepared to create a spore suspension.
-
Inoculation of Test Surfaces: Sterile test surfaces (e.g., stainless steel coupons) are inoculated with a known concentration of the spore suspension.
-
Placement within Incubator: The inoculated test surfaces are placed at various locations within the incubator, including areas that are typically difficult to decontaminate.
-
Execution of Decontamination Cycle: The this compound decontamination routine is initiated and allowed to complete its full cycle.
-
Aseptic Retrieval and Culture: Following the cycle, the test surfaces are aseptically retrieved and placed in a sterile growth medium.
-
Incubation and Analysis: The growth medium is incubated under optimal conditions to promote the growth of any surviving microorganisms. The number of colony-forming units (CFUs) is then quantified to determine the log reduction in microbial contamination.
Disposal Procedures for Incubator Waste
While the this compound process itself is not disposed of, the materials within the decontaminated incubator, such as old cell cultures, media, and disposable labware, must be disposed of properly. These materials should be handled as biohazardous waste.
Step-by-Step Disposal Guide for Incubator Contents:
-
Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including laboratory gloves, a lab coat, and safety glasses.
-
Segregation of Waste:
-
Sharps: All sharp objects, such as needles, scalpels, and serological pipettes, must be placed in a designated, puncture-resistant sharps container.
-
Liquids: Liquid waste, including spent cell culture media and supernatant, should be collected in a leak-proof container. Depending on institutional protocols, this waste may require chemical disinfection (e.g., with a 10% bleach solution) before final disposal.
-
Solids: Non-sharp solid waste, such as culture flasks, petri dishes, and contaminated gloves, should be placed in biohazard bags.
-
-
Packaging and Labeling: All waste containers must be securely sealed and clearly labeled with the universal biohazard symbol.
-
Storage: Store packaged biohazardous waste in a designated, secure area away from general laboratory traffic pending pickup and final disposal.
-
Final Disposal: Biohazardous waste must be treated to render it non-infectious before it can be disposed of as general waste. The most common method of treatment is autoclaving. Follow your institution's specific procedures for the final disposal of treated biohazardous waste.
Below is a diagram illustrating the decision-making workflow for the proper disposal of waste from a laboratory incubator following a this compound decontamination cycle.
Essential Safety Protocols for Laboratory Decontamination Procedures
A comprehensive guide to personal protective equipment (PPE) and operational plans for ensuring personnel safety during laboratory decontamination, with a focus on procedures analogous to the ContraCon™ decontamination routine.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in laboratory decontamination processes. While "this compound™" refers to a specific automated, high-heat decontamination routine for incubators and does not involve the direct handling of a chemical agent, the principles of personal protection are paramount in any laboratory environment where hazardous materials are present.[1] This guide outlines the necessary personal protective equipment (PPE), procedural steps, and disposal plans to ensure a safe working environment.
I. Personal Protective Equipment (PPE) for Decontamination Tasks
The selection and proper use of PPE are critical to minimize exposure to hazardous substances that may be present in a laboratory setting prior to, during, and after a decontamination cycle.[2][3] The following table summarizes the recommended PPE for tasks associated with preparing for and cleaning up after decontamination processes that may involve residual hazardous materials.
| PPE Component | Specification | Purpose | Relevant Standards/Guidelines |
| Gloves | Two pairs of disposable, powder-free gloves (e.g., nitrile or neoprene) tested for resistance to chemotherapy drugs and other hazardous chemicals.[4][5][6] | To prevent skin contact with contaminants. Double-gloving provides an extra layer of protection. | ASTM D6978[3] |
| Gown | Disposable, long-sleeved gown made of low-permeability fabric with a solid front and tight-fitting cuffs.[4][5][6] | To protect the body from splashes and aerosols of hazardous materials. | Look for gowns tested for resistance to chemotherapy drugs.[3] |
| Eye and Face Protection | Goggles and a face shield, or a full face-piece respirator.[5][6] | To protect the eyes and face from splashes of hazardous materials or waste. | OSHA 29 CFR 1910.133 |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the nature of the contaminants and the risk of aerosolization.[3][5] | To protect against inhalation of airborne contaminants. | NIOSH recommendations |
| Head and Shoe Covers | Disposable head/hair covers and shoe covers.[5][6] | To prevent contamination of hair and personal footwear and to reduce the spread of contaminants. | General laboratory safety protocols |
II. Procedural Workflow for Safe Decontamination
The following workflow outlines the key steps for safely preparing for and completing a decontamination process in a laboratory setting. This procedure is designed to protect personnel from potential exposure to hazardous materials that may be present in the equipment being decontaminated.
III. Experimental Protocols
Protocol 1: Donning and Doffing of Personal Protective Equipment
This protocol provides a step-by-step guide for the correct sequence of putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable gown, ensuring it is securely fastened at the back.[4]
-
Respiratory Protection (if required): Put on the respirator, ensuring a proper fit.
-
Eye and Face Protection: Put on goggles and a face shield.[5]
-
Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves over the gown cuffs.[4]
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown and inner gloves together, turning the gown inside out as it is removed.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection (if used): Remove the respirator.
-
Hand Hygiene: Perform hand hygiene again.
IV. Disposal Plan for Contaminated Materials
Proper disposal of contaminated PPE and other materials is crucial to prevent the spread of hazardous substances.[7] All disposable items should be considered hazardous waste and handled according to institutional and regulatory guidelines.[8]
Disposal Procedure:
-
Segregation: All contaminated disposable PPE (gloves, gowns, shoe covers, etc.) should be placed in designated, clearly labeled hazardous waste containers.[9]
-
Containerization: Use leak-proof, puncture-resistant containers for sharp objects. For other waste, use durable, labeled bags or bins.[7]
-
Labeling: All waste containers must be labeled in accordance with the Hazard Communication Standard, indicating the type of hazard.[10]
-
Storage: Store hazardous waste in a secure, designated area away from general traffic until it can be collected by a licensed waste disposal service.
-
Manifests: Maintain records of all hazardous waste generated and disposed of, as required by regulations.[11]
By adhering to these guidelines, laboratories can ensure a high level of safety for all personnel involved in decontamination procedures, thereby building a strong foundation of trust in their safety and chemical handling practices.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Falcon Chemicals (L.L.C.) | Content [falconchemicals.com]
- 10. osha.gov [osha.gov]
- 11. nj.gov [nj.gov]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
